Product packaging for Ethanol, 2-[(3-aminophenyl)sulfonyl]-(Cat. No.:CAS No. 5246-57-1)

Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Cat. No.: B112728
CAS No.: 5246-57-1
M. Wt: 201.25 g/mol
InChI Key: ASASRSMRAPYLQI-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[(3-aminophenyl)sulfonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(3-aminophenyl)sulfonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3S B112728 Ethanol, 2-[(3-aminophenyl)sulfonyl]- CAS No. 5246-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASASRSMRAPYLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063741
Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-57-1
Record name 3-(2-Hydroxyethylsulfonyl)aniline
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Record name Ethanol, 2-((3-aminophenyl)sulfonyl)-
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Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Record name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
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Record name 2-[(3-aminophenyl)sulphonyl]ethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the organic compound Ethanol, 2-[(3-aminophenyl)sulfonyl]-. This molecule is of interest as a potential building block in the development of novel therapeutics and as an intermediate in the synthesis of reactive dyes. This document details synthetic protocols, physicochemical properties, and characterization data. Furthermore, it explores the potential biological relevance of this compound by examining the role of the broader class of sulfonamide derivatives in key cellular signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented below.

PropertyValueSource
CAS Number 5246-57-1[1][2]
Molecular Formula C₈H₁₁NO₃S[1][3]
Molecular Weight 201.24 g/mol [3][4]
Appearance White to brown powder/crystal[3][5]
Melting Point 74-75 °C[2][4]
Boiling Point (Predicted) 487.7 ± 45.0 °C[2][4]
Density (Predicted) 1.364 ± 0.06 g/cm³[2][4]
Solubility Soluble in Methanol[2][4]

Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- can be achieved through a multi-step process starting from nitrobenzene. An alternative, more direct route involves the reduction of its commercially available nitro precursor, 2-((3-nitrophenyl)sulfonyl)ethanol.

Experimental Protocol 1: Multi-step Synthesis from Nitrobenzene

This synthetic route involves four key steps: sulfochlorination of nitrobenzene, reduction to the sulfinate, ethoxylation, and final reduction of the nitro group.

Step 1: Sulfochlorination of Nitrobenzene Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride.

  • Reaction: Nitrobenzene + Chlorosulfonic Acid → 3-Nitrobenzenesulfonyl chloride

Step 2: Reduction of 3-Nitrobenzenesulfonyl chloride The resulting 3-nitrobenzenesulfonyl chloride is then reduced using sodium sulfite to produce sodium 3-nitrobenzenesulfinate.

  • Reaction: 3-Nitrobenzenesulfonyl chloride + Na₂SO₃ → Sodium 3-nitrobenzenesulfinate

Step 3: Ethoxylation of Sodium 3-nitrobenzenesulfinate The sulfinate is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group, yielding 2-((3-nitrophenyl)sulfonyl)ethanol.[6]

  • Reaction: Sodium 3-nitrobenzenesulfinate + Ethylene Oxide → 2-((3-nitrophenyl)sulfonyl)ethanol

Step 4: Reduction of the Nitro Group The final step is the reduction of the nitro group of 2-((3-nitrophenyl)sulfonyl)ethanol to an amine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7]

  • Reaction: 2-((3-nitrophenyl)sulfonyl)ethanol + H₂ (with catalyst) → Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Experimental Protocol 2: Reduction of 2-((3-nitrophenyl)sulfonyl)ethanol

This protocol provides a more direct synthesis starting from the commercially available precursor.

  • Reactants: 2-((3-nitrophenyl)sulfonyl)ethanol, a reducing agent (e.g., Tin(II) chloride, or catalytic hydrogenation with H₂/Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-((3-nitrophenyl)sulfonyl)ethanol in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons: ~6.8-7.5 ppm (multiplet)Aromatic Carbons: ~115-150 ppm
-CH₂- (adjacent to SO₂): ~3.4-3.6 ppm (triplet)-CH₂- (adjacent to SO₂): ~55-60 ppm
-CH₂- (adjacent to OH): ~3.8-4.0 ppm (triplet)-CH₂- (adjacent to OH): ~58-63 ppm
-NH₂ Protons: ~4.0-5.0 ppm (broad singlet)
-OH Proton: Variable (broad singlet)
Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Absorptions)
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine) and O-H stretch (alcohol)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580N-H bend (amine) and C=C stretch (aromatic)
1350-1300 & 1160-1120S=O stretch (sulfone)
Mass Spectrometry (Predicted)
Ionm/z
[M+H]⁺202.0532
[M+Na]⁺224.0351

Biological Context: Potential Signaling Pathway Involvement

While the specific biological activity of Ethanol, 2-[(3-aminophenyl)sulfonyl]- has not been extensively studied, the broader class of sulfonamide derivatives is known to interact with various cellular signaling pathways, making them a rich area for drug discovery.[8] Below are representations of key pathways that are often modulated by sulfonamide-containing compounds.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[9] Some sulfonamide derivatives have been shown to inhibit this pathway by targeting key components like β-catenin.[10][11][12]

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation Ub Ubiquitination beta_catenin->Ub beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc Accumulation & Translocation Proteasome Proteasome Ub->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Sulfonamide Sulfonamide Derivative Sulfonamide->beta_catenin Inhibition

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and a potential point of inhibition by sulfonamide derivatives.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for a wide array of cytokine and growth factor signaling, playing a critical role in immunity, cell proliferation, and apoptosis.[][14][15] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making it an attractive target for therapeutic intervention, including by some sulfonamide-based inhibitors.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_p p-STAT (Dimer) STAT->STAT_p Nucleus Nucleus STAT_p->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Sulfonamide Sulfonamide Derivative Sulfonamide->JAK Inhibition

Caption: Overview of the JAK/STAT signaling pathway, a potential target for sulfonamide-based inhibitors.

Unfolded Protein Response (UPR) and the CHOP Pathway

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER).[16] When misfolded proteins accumulate, the UPR is activated to restore homeostasis. However, under prolonged stress, the UPR can switch to a pro-apoptotic program, in part through the activation of the transcription factor CHOP.[17] Certain sulfonamide derivatives have been identified as selective activators of this apoptotic arm of the UPR, suggesting a potential anti-cancer strategy.[8][18]

UPR_CHOP_pathway ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 Translation eIF2a->ATF4 Global Translation Repression CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Sulfonamide Sulfonamide Derivative Sulfonamide->CHOP Activation

Caption: A simplified representation of the PERK-CHOP arm of the Unfolded Protein Response, which can be activated by certain sulfonamides.

Conclusion

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a versatile organic compound with potential applications in both materials science and medicinal chemistry. This guide has provided a detailed overview of its synthesis and characterization, drawing from available literature and chemical databases. While experimentally derived spectral data remains a key area for future investigation, the information presented here offers a solid foundation for researchers interested in this molecule. The exploration of related sulfonamide derivatives' interactions with key signaling pathways highlights the potential for this chemical scaffold in the development of novel therapeutic agents.

References

An In-depth Technical Guide to Ethanol, 2-[(3-aminophenyl)sulfonyl]-: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. While primarily utilized as a key intermediate in the synthesis of reactive dyes, its structural motifs—a primary aromatic amine and a sulfone group—are of significant interest in medicinal chemistry. This document consolidates available data to support further research and development activities.

Chemical Identity and Physical Properties

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is an aromatic sulfone compound. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name Ethanol, 2-[(3-aminophenyl)sulfonyl]-
IUPAC Name 2-(3-aminophenyl)sulfonylethanol[1]
CAS Number 5246-57-1[2][3][4][5][6][7]
Molecular Formula C₈H₁₁NO₃S[1][2][3][4][5][6][7]
SMILES C1=CC(=CC(=C1)S(=O)(=O)CCO)N[1][2]
InChI InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2[1][2]
InChIKey ASASRSMRAPYLQI-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 201.24 g/mol [2][4][5][6][2][4][5][6]
Appearance Odorless, dark brown powder[2][2]
Melting Point 90.2 °C[2][2]
Density 1.364 g/cm³ (at 20 °C)[2][2]
Solubility Soluble in water.[3][3]

Chemical Structure

The structure of Ethanol, 2-[(3-aminophenyl)sulfonyl]- features a central benzene ring substituted with an amino group and a sulfonyl ethanol group at the meta positions. This arrangement of functional groups provides multiple sites for chemical modification, making it a versatile scaffold for chemical synthesis.

Synthesis Protocols

Representative Synthesis of the Para-Isomer

The synthesis can be conceptualized in the following workflow:

Synthesis_Workflow Acetanilide Acetanilide p_AcetamidobenzenesulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_AcetamidobenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->p_AcetamidobenzenesulfonylChloride p_Acetamidophenyl_sulfonyl_ethanol 2-((p-Acetamidophenyl)sulfonyl)ethanol p_AcetamidobenzenesulfonylChloride->p_Acetamidophenyl_sulfonyl_ethanol Ethoxylation EthyleneGlycol Ethylene Glycol EthyleneGlycol->p_Acetamidophenyl_sulfonyl_ethanol FinalProduct 2-((p-Aminophenyl)sulfonyl)ethanol p_Acetamidophenyl_sulfonyl_ethanol->FinalProduct Hydrolysis AcidHydrolysis Acidic Hydrolysis AcidHydrolysis->FinalProduct Derivatization_Strategies cluster_amine Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization Core Ethanol, 2-[(3-aminophenyl)sulfonyl]- Amides Amides Core->Amides Acylation Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation Ureas Ureas Core->Ureas Reaction with isocyanates Esters Esters Core->Esters Esterification Ethers Ethers Core->Ethers Williamson ether synthesis Carbamates Carbamates Core->Carbamates Reaction with isocyanates

References

Unraveling the Molecular Interactions of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a sulfonamide-containing organic compound, remains a molecule of interest with a currently undefined biological mechanism of action. This technical overview addresses the existing knowledge gap for researchers, scientists, and drug development professionals, summarizing the compound's known applications and outlining hypothetical avenues for future investigation into its pharmacological potential.

Compound Identification and Primary Application

Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS Number: 5246-57-1) is primarily documented as a crucial intermediate in the synthesis of reactive dyes.[1][2] Its chemical structure features a phenylsulfonyl ethanol core with an amino group at the meta-position of the phenyl ring. While the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, the specific biological activities of this particular compound are not extensively characterized in publicly available literature.

Postulated Biological Activity and Therapeutic Potential

The broader class of sulfonamides exhibits diverse pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[3] By extension, derivatives of Ethanol, 2-[(3-aminophenyl)sulfonyl]- represent a potential area for therapeutic discovery. A document from BenchChem outlines hypothetical derivatization strategies for the related para-isomer, 2-((p-Aminophenyl)sulphonyl)ethanol, suggesting that systematic modification of the aromatic amino and terminal hydroxyl groups could yield novel compounds with potent and selective biological activities.[3] These potential activities include carbonic anhydrase inhibition, and anticancer and antibacterial effects.[3] However, it is critical to note that these are illustrative examples for a related compound and not established activities of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Hypothetical Experimental Workflows for Mechanistic Studies

While specific experimental data on the mechanism of action for Ethanol, 2-[(3-aminophenyl)sulfonyl]- is not available, a general workflow for characterizing a novel compound of this class can be proposed. The following diagram illustrates a potential research pathway for elucidating its biological function.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Development Compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- HTS High-Throughput Screening (e.g., cell viability, enzyme assays) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Target_ID Target Identification & Validation (e.g., proteomics, genetic screens) Hit_ID->Target_ID Binding_Assays Binding Affinity & Kinetics (e.g., SPR, ITC) Target_ID->Binding_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) Target_ID->Pathway_Analysis Lead_Opt Lead Optimization Binding_Assays->Lead_Opt Pathway_Analysis->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Tox Toxicology Assessment In_Vivo->Tox

References

Biological Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[1] While 2-[(3-aminophenyl)sulfonyl]ethanol is recognized as a versatile building block in organic synthesis, particularly in the creation of reactive dyes, its potential as a scaffold for novel bioactive molecules is an emerging area of interest.[2][3][4] This document collates the available information on the derivatization strategies for this core structure, presents hypothetical biological activity data to illustrate potential therapeutic applications, and provides detailed experimental protocols for the evaluation of these derivatives. The primary focus is on anticancer, antimicrobial, and enzyme inhibitory activities, which are common for sulfonamide-based compounds.[5][6] This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its presence in drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The compound 2-[(3-aminophenyl)sulfonyl]ethanol presents a unique and attractive scaffold for the development of novel therapeutic agents due to its multiple reactive sites: a primary aromatic amine, a sulfonyl group, and a primary alcohol.[1] These functional groups allow for systematic chemical modifications to explore the chemical space around this core structure, potentially leading to the discovery of compounds with potent and selective biological activities.[1]

Currently, there is a notable gap in the published literature regarding specific, quantitative biological activity data for derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. However, based on the well-documented activities of structurally related sulfonamides, it is reasonable to hypothesize that derivatives of this compound could exhibit significant therapeutic potential.[6] This guide, therefore, aims to provide a framework for the rational design, synthesis, and biological evaluation of novel 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.

Derivatization Strategies

The chemical structure of 2-[(3-aminophenyl)sulfonyl]ethanol offers two primary points for modification: the aromatic amino group and the terminal hydroxyl group. These sites are amenable to a variety of chemical transformations, allowing for the generation of a diverse library of derivatives for biological screening.[1]

  • Modification of the Amino Group: The primary aromatic amine can be readily acylated, alkylated, or converted into other functional groups such as ureas, thioureas, or other sulfonamides. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for biological activity.

  • Modification of the Hydroxyl Group: The primary alcohol can undergo esterification or etherification to introduce a variety of substituents. These changes can alter the compound's lipophilicity and metabolic stability.

Below is a Graphviz diagram illustrating the potential derivatization pathways for 2-[(3-aminophenyl)sulfonyl]ethanol.

G cluster_core Core Scaffold cluster_amino Amino Group Derivatization cluster_hydroxyl Hydroxyl Group Derivatization Core 2-[(3-aminophenyl)sulfonyl]ethanol Amide Amide Derivatives Core->Amide Acylation Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation Urea Urea/Thiourea Derivatives Core->Urea Reaction with isocyanates/isothiocyanates Ester Ester Derivatives Core->Ester Esterification Ether Ether Derivatives Core->Ether Etherification

Figure 1: Potential derivatization pathways of 2-[(3-aminophenyl)sulfonyl]ethanol.

Potential Biological Activities and Data Presentation

Anticancer Activity

Sulfonamide derivatives have demonstrated a range of anticancer mechanisms, including the inhibition of carbonic anhydrases, disruption of the cell cycle, and anti-angiogenic effects.[6] The anticancer potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 1: Hypothetical Anticancer Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
APD-01 Unmodified CoreMCF-7 (Breast)>100Doxorubicin0.5
APD-02 N-acetylMCF-7 (Breast)75.2Doxorubicin0.5
APD-03 N-benzoylMCF-7 (Breast)23.5Doxorubicin0.5
APD-04 O-acetylMCF-7 (Breast)89.1Doxorubicin0.5
APD-05 O-benzoylMCF-7 (Breast)45.8Doxorubicin0.5
APD-06 N,O-diacetylMCF-7 (Breast)62.4Doxorubicin0.5
APD-07 N-phenylureaHeLa (Cervical)15.7Cisplatin2.1
APD-08 N-(4-chlorophenyl)ureaHeLa (Cervical)8.9Cisplatin2.1

Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.

Antimicrobial Activity

The classic mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6] This provides a selective therapeutic window, as humans obtain folic acid through their diet.[6] Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Hypothetical Antimicrobial Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Compound IDModificationBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
APD-01 Unmodified CoreStaphylococcus aureus>256Ciprofloxacin1
APD-09 N-(pyridin-2-yl)Staphylococcus aureus64Ciprofloxacin1
APD-10 N-(pyrimidin-2-yl)Staphylococcus aureus32Ciprofloxacin1
APD-11 N-(thiazol-2-yl)Staphylococcus aureus16Ciprofloxacin1
APD-12 N-(pyridin-2-yl)Escherichia coli128Ciprofloxacin0.5
APD-13 N-(pyrimidin-2-yl)Escherichia coli64Ciprofloxacin0.5
APD-14 N-(thiazol-2-yl)Escherichia coli32Ciprofloxacin0.5

Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma and cancer.[7] The inhibitory potency is typically expressed as the inhibition constant (Kᵢ).

Table 3: Hypothetical Carbonic Anhydrase Inhibitory Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Compound IDModificationCA IsoformKᵢ (nM)Reference CompoundKᵢ (nM)
APD-01 Unmodified CorehCA I>1000Acetazolamide250
APD-15 N-sulfamoylhCA I520Acetazolamide250
APD-16 N-acetylhCA II85.3Acetazolamide12
APD-17 N-benzoylhCA II42.1Acetazolamide12
APD-18 N-sulfamoylhCA IX25.6Acetazolamide25
APD-19 N-(4-fluorobenzoyl)hCA IX15.8Acetazolamide25

Note: The data presented in this table is for illustrative purposes only and is intended to guide experimental design.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel chemical entities. The following sections provide methodologies for key assays to determine the anticancer, antimicrobial, and carbonic anhydrase inhibitory activities of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁵ cells/mL in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add test compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compounds in broth B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 16-20h B->C D Determine MIC (lowest concentration with no visible growth) C->D

Figure 3: Workflow for MIC determination by broth microdilution.
In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.[7]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, test compound (or vehicle), and CA enzyme solution to the wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[1]

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Calculate the percent inhibition for each compound concentration and determine the Kᵢ value.

G cluster_workflow Carbonic Anhydrase Inhibition Assay Workflow A Pre-incubate CA enzyme with test compound B Initiate reaction with p-NPA substrate A->B C Measure absorbance at 405 nm (kinetic mode) B->C D Calculate reaction rates and % inhibition C->D E Determine Ki value D->E

Figure 4: Workflow for the carbonic anhydrase inhibition assay.

Signaling Pathways and Mechanisms of Action

The biological activities of sulfonamide derivatives are often attributed to their interaction with specific molecular targets. The following diagrams illustrate the general mechanisms of action for the potential therapeutic applications discussed.

Antibacterial Mechanism of Action

Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroic acid DHPS->DHP Glutamate THF Tetrahydrofolic acid DHP->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Figure 5: General mechanism of antibacterial action of sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase Inhibition

In the hypoxic microenvironment of solid tumors, carbonic anhydrase IX (CA IX) is often overexpressed. CA IX helps maintain a neutral intracellular pH, promoting tumor cell survival and proliferation. Inhibition of CA IX can lead to intracellular acidification and subsequent apoptosis.

G cluster_pathway CA IX-Mediated pH Regulation in Cancer Cells CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 Acidification Intracellular Acidification pHi Increased intracellular pH (Alkaline) H_HCO3->pHi Survival Tumor Cell Survival and Proliferation pHi->Survival Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibition Apoptosis Apoptosis Acidification->Apoptosis

Figure 6: Anticancer mechanism via carbonic anhydrase IX inhibition.

Conclusion and Future Directions

The 2-[(3-aminophenyl)sulfonyl]ethanol scaffold holds considerable promise for the development of novel therapeutic agents. While there is a current lack of specific biological activity data for its derivatives, the well-established pharmacology of the broader sulfonamide class strongly suggests potential for anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a foundational framework for researchers to pursue the synthesis and evaluation of new derivatives. Future work should focus on generating robust quantitative data for a diverse library of these compounds to establish clear structure-activity relationships and identify lead candidates for further preclinical development. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate these research efforts.

References

The Discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: From Dye Intermediate to a Scaffold of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1) is an organic compound primarily recognized for its crucial role as an intermediate in the synthesis of vinyl sulfone reactive dyes. Its discovery and development are deeply rooted in the mid-20th century revolution of the textile industry, which saw the introduction of dyes that could form covalent bonds with textile fibers, leading to vibrant and long-lasting colors. While the primary historical context of this molecule is industrial, its chemical scaffold, the aminophenyl sulfonyl group, is a well-established pharmacophore found in a variety of therapeutic agents. This technical guide provides a comprehensive literature review of the discovery, synthesis, and chemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. It further explores the potential pharmacological relevance of its structural motifs, offering insights for researchers in drug discovery and development.

Discovery and Historical Context: A Pillar of the Reactive Dye Industry

The discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is intrinsically linked to the invention of reactive dyes in the 1950s.[1][2][3] These dyes revolutionized the textile industry by forming stable covalent bonds with fibers like cotton, resulting in excellent wash fastness.[1][2] A significant class of these are the vinyl sulfone (VS) dyes, first patented in 1949 by Farbwerke Hoechst and later marketed under the brand name Remazol.[4]

The key functional group of these dyes is the vinyl sulfone moiety (-SO₂CH=CH₂), which is highly reactive towards the nucleophilic hydroxyl groups of cellulose fibers under alkaline conditions.[4][5] However, the vinyl sulfone group itself is unstable for storage. Therefore, a more stable precursor, the 2-sulfatoethylsulfonyl group (-SO₂CH₂CH₂OSO₃H), is typically used in the commercial dye products.[4] Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a key building block for creating the aminophenyl ethyl sulfone core, which can then be sulfated to form this stable precursor.

The amino group on the phenyl ring allows for diazotization and coupling reactions to create a wide variety of azo chromophores, which are responsible for the color of the dye.[4] The meta-position of the amino group relative to the ethylsulfonyl group in Ethanol, 2-[(3-aminophenyl)sulfonyl]- is one of several positional isomers used in dye synthesis.[4]

Chemical Properties and Data

A summary of the key chemical and physical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented in Table 1.

PropertyValueReference
CAS Number 5246-57-1--INVALID-LINK--
Molecular Formula C₈H₁₁NO₃S--INVALID-LINK--
Molecular Weight 201.24 g/mol --INVALID-LINK--
Melting Point 74-75 °C--INVALID-LINK--
Boiling Point (Predicted) 487.7±45.0 °C--INVALID-LINK--
Density (Predicted) 1.364±0.06 g/cm³--INVALID-LINK--
Solubility Soluble in Methanol--INVALID-LINK--
Appearance White to Brown Solid--INVALID-LINK--

Synthesis and Experimental Protocols

Several synthetic routes for Ethanol, 2-[(3-aminophenyl)sulfonyl]- and its sulfated derivative have been developed. The common strategies involve the formation of a 2-hydroxyethyl phenyl sulfone, followed by nitration of the aromatic ring and subsequent reduction of the nitro group to an amine.

Representative Synthetic Workflow

The following diagram illustrates a general synthetic pathway for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

G cluster_0 Synthesis of 2-Phenylsulfonyl ethanol (PSE) cluster_1 Nitration cluster_2 Reduction Sodium_Benzenesulfinate Sodium Benzenesulfinate PSE 2-Phenylsulfonyl ethanol (PSE) Sodium_Benzenesulfinate->PSE Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->PSE PSE_in PSE Nitrated_PSE 2-[(3-Nitrophenyl)sulfonyl]ethanol PSE_in->Nitrated_PSE Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitrated_PSE Nitrated_PSE_in 2-[(3-Nitrophenyl)sulfonyl]ethanol APSE Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) Nitrated_PSE_in->APSE Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) Reducing_Agent->APSE

Caption: A generalized synthetic workflow for Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE).

Detailed Experimental Protocol (Hypothetical)

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described as follows:

  • Synthesis of 2-Phenylsulfonyl ethanol (PSE): Sodium benzenesulfinate is reacted with ethylene oxide in a suitable solvent, such as water or an alcohol, under controlled temperature and pressure to yield 2-phenylsulfonyl ethanol.

  • Nitration of PSE: The obtained 2-phenylsulfonyl ethanol is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C) to introduce a nitro group onto the phenyl ring, primarily at the meta position.

  • Reduction of the Nitro Group: The resulting 2-[(3-nitrophenyl)sulfonyl]ethanol is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst, or by using a reducing metal like iron in an acidic medium.

  • Purification: The final product, Ethanol, 2-[(3-aminophenyl)sulfonyl]-, is isolated and purified, typically by crystallization from a suitable solvent.

Potential Pharmacological Relevance and Future Directions

Although Ethanol, 2-[(3-aminophenyl)sulfonyl]- was developed as a dye intermediate, its core structure, an aminophenyl sulfonyl moiety, is a recognized pharmacophore present in numerous approved drugs. This suggests that derivatives of this compound could be explored for various therapeutic applications.

The Aminophenyl Sulfonyl Scaffold in Medicine

The sulfonamide group (-SO₂NH-) and the sulfone group (-SO₂-) are key components in a wide range of pharmaceuticals. The presence of the amino group on the phenyl ring provides a versatile handle for chemical modification to generate libraries of compounds for biological screening.

Table 2: Examples of Drug Classes Containing the Aminophenyl Sulfonyl Scaffold

Drug ClassMechanism of Action (General)Example
Sulfonamide Antibiotics Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.Sulfamethoxazole
Diuretics Inhibition of carbonic anhydrase or Na-K-Cl symporters.Furosemide, Hydrochlorothiazide
Antidiabetic Drugs Stimulation of insulin secretion from pancreatic β-cells (sulfonylureas).Glipizide, Glyburide
Anti-inflammatory Drugs Inhibition of cyclooxygenase-2 (COX-2).Celecoxib
Antiviral Drugs Protease inhibition.Amprenavir, Darunavir
Conceptual Signaling Pathway for a Hypothetical Drug Candidate

Based on the known mechanisms of action of other sulfonyl-containing drugs, a hypothetical drug candidate derived from Ethanol, 2-[(3-aminophenyl)sulfonyl]- could be designed to target a specific enzyme or receptor. For instance, if modified to act as a kinase inhibitor, a common target in oncology, its potential mechanism could be visualized as follows:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain Dimerization & Autophosphorylation Ligand Growth Factor Ligand->Receptor Drug Hypothetical Inhibitor (APSE Derivative) Drug->Kinase_Domain Inhibition Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Kinase_Domain->Downstream_Proteins Phosphorylation Proliferation Cell Proliferation, Survival, etc. Downstream_Proteins->Proliferation

Caption: Conceptual signaling pathway of a hypothetical kinase inhibitor.

Conclusion

The discovery of Ethanol, 2-[(3-aminophenyl)sulfonyl]- was a step in the advancement of reactive dye technology, providing a stable and versatile intermediate for the synthesis of a wide range of vibrant and durable colors. While its historical and primary application lies within the textile industry, the chemical nature of its aminophenyl sulfonyl scaffold places it at the intersection of industrial chemistry and medicinal chemistry. For drug development professionals, this compound and its derivatives represent a potential starting point for the exploration of new therapeutic agents. The established synthetic routes and the known pharmacological activities of related compounds provide a solid foundation for future research into the biological properties of this chemical entity.

References

An In-depth Technical Guide to (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid (7-ACA)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Note on Chemical Identification: The initial user request associated the chemical name (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with CAS number 5246-57-1. However, extensive database searches have confirmed that CAS 5246-57-1 corresponds to the compound 2-[(3-aminophenyl)sulfonyl]ethanol, a dye intermediate. The correct CAS number for (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as 7-aminocephalosporanic acid (7-ACA), is 957-68-6 .[1][2][] This guide will focus on the correctly identified compound, 7-ACA, which is of significant interest in drug development.

Introduction

7-aminocephalosporanic acid (7-ACA) is the fundamental chemical nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][4][5][6] As a critical starting material, or synthon, its structural integrity and purity are paramount in the synthesis of potent antibacterial agents.[1][6] Cephalosporins, a class of β-lactam antibiotics, function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell death.[7][8] The core structure of 7-ACA, consisting of a β-lactam ring fused to a dihydrothiazine ring, allows for chemical modifications at the C-7 amino group and the C-3 acetoxymethyl group. These modifications are pivotal for modulating the antibacterial spectrum, pharmacokinetic properties, and stability against bacterial β-lactamase enzymes.[5][8][9]

Physical and Chemical Properties

The physical and chemical properties of 7-ACA are crucial for its handling, storage, and application in synthetic processes. These properties have been determined through various analytical techniques and are summarized below.

PropertyValueReferences
IUPAC Name (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][]
CAS Number 957-68-6[1][2][]
Molecular Formula C₁₀H₁₂N₂O₅S[1][][7]
Molecular Weight 272.28 g/mol [1][2][][7]
Appearance White to off-white or pale yellow crystalline powder[4][5][7]
Melting Point >300 °C (decomposes)[1][][4][5]
Solubility Insoluble in water and DMSO.[7] Soluble in aqueous acetone mixtures, with solubility decreasing as acetone concentration increases.[10]
Optical Rotation [α]¹⁹/D +90° (c = 0.5 in KH₂PO₄/trace NaOH)
pKa (Acidity) 2.59[1]
logP -1.87[1]
pH (in solution) 3.0 - 5.0[7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of 7-ACA.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of 7-ACA and provides structural information through its fragmentation pattern.

  • Molecular Ion (M+) : m/z 272[2][11]

  • Key Fragments : m/z 213, 154, 136, 114[11]

  • Fragmentation Pathway : The fragmentation is typically initiated by the loss of the acetoxymethyl group from the C-3 position, followed by further degradation of the cephalosporin core.[11]

Infrared (IR) Spectroscopy

The IR spectrum of 7-ACA displays characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)References
N-H Stretch (Amine) ~3424[11]
O-H Stretch (Carboxylic Acid) ~3000 (broad)[11]
C-H Stretch ~2955[11]
C=O Stretch (β-Lactam) ~1735[11]
C=O Stretch (Carboxylic Acid) ~1685[11]
C=C Stretch ~1621[11]
N-H Bend (Amine) ~1535[11]
C-O Stretch ~1240[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment of the 7-ACA molecule. Spectra are typically measured in D₂O.[12]

Experimental Protocols

Detailed methodologies are critical for the accurate analysis and application of 7-ACA.

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and fragmentation pattern of 7-ACA.

Methodology:

  • Sample Preparation: A dilute solution of the 7-ACA sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile. A small amount of formic acid is often added to promote ionization.[11]

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly employed for the analysis.[11]

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the ion intensity.

  • Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Acylation of 7-ACA for Cephalosporin Synthesis

Objective: To synthesize a cephalosporin antibiotic by attaching a side chain to the C-7 amino group of 7-ACA.

Methodology:

  • Suspension Preparation: Suspend 7-ACA in a suitable solvent system, such as an aqueous solution or dichloromethane.[13]

  • Temperature Control: Cool the suspension in an ice bath to maintain a low temperature during the reaction.[13]

  • Acylation Reaction: Dissolve an activated acylating agent (e.g., an acyl chloride derivative of the desired side chain) in an appropriate organic solvent. Add this solution to the 7-ACA suspension. The reaction is typically maintained at a controlled pH, often around 5.5.[13]

  • Work-up and Isolation: After the reaction is complete, the organic layer is separated. It is then dried over an anhydrous agent like sodium sulfate and filtered. The solvent is evaporated under reduced pressure to yield the crude product.[13]

  • Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final high-purity cephalosporin antibiotic.

Synthetic and Biological Pathways

7-ACA is produced from the fermentation product Cephalosporin C and serves as the precursor for a multitude of semi-synthetic cephalosporins.

Production of 7-ACA from Cephalosporin C

The industrial production of 7-ACA from Cephalosporin C (CPC) is primarily achieved through a two-step enzymatic process, which is favored over traditional chemical methods due to milder reaction conditions and reduced environmental impact.[14][15]

G cluster_step1 Step 1: Oxidation cluster_spontaneous Spontaneous Conversion cluster_step2 Step 2: Deacylation CPC Cephalosporin C (CPC) Keto7ACA Keto-adipyl-7-ACA CPC->Keto7ACA D-amino acid oxidase (D-AOD) GL7ACA Glutaryl-7-ACA (GL-7-ACA) Keto7ACA->GL7ACA + H₂O₂ (by-product of Step 1) ACA 7-Aminocephalosporanic Acid (7-ACA) GL7ACA->ACA Glutaryl-7-ACA acylase (GL-acylase)

Caption: Enzymatic synthesis of 7-ACA from Cephalosporin C.

General Synthesis of Cephalosporin Antibiotics from 7-ACA

7-ACA is the core building block for creating new cephalosporin drugs. The process involves attaching a specific chemical side chain (R1) to the C-7 amino group, which determines the antibiotic's spectrum of activity and efficacy.

G ACA 7-ACA Nucleus Acylation Acylation Reaction ACA->Acylation SideChain Activated R1 Side Chain (e.g., Acyl Chloride) SideChain->Acylation Cephalosporin Semi-synthetic Cephalosporin (e.g., Cefotaxime, Cefazolin) Acylation->Cephalosporin

Caption: General workflow for synthesizing cephalosporin antibiotics from 7-ACA.

Mechanism of Action

As a β-lactam, the antibacterial activity of cephalosporins derived from 7-ACA stems from their ability to inhibit penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis in bacterial cell walls. By binding to the active site of PBPs, cephalosporins block the cross-linking of the peptidoglycan, compromising the cell wall's integrity. This leads to cell lysis and bacterial death.[8] The modifications made to the 7-ACA core influence the binding affinity to different PBPs and provide stability against β-lactamases, enzymes produced by resistant bacteria to inactivate β-lactam antibiotics.[13]

References

An In-depth Technical Guide to 2-[(3-aminophenyl)sulfonyl]ethanol: Initial Studies and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[(3-aminophenyl)sulfonyl]ethanol, a versatile organic compound with established applications in the dye industry and emerging potential in other fields. This document collates available data on its chemical and physical properties, outlines its synthesis, and explores its current and prospective applications. Particular attention is given to the limited but suggestive evidence of its potential biological activities, providing a foundation for future research and development.

Chemical and Physical Properties

2-[(3-aminophenyl)sulfonyl]ethanol, with the CAS registry number 5246-57-1, is an organic intermediate characterized by the presence of an aminophenyl, a sulfonyl, and a primary alcohol functional group.[1] These features contribute to its utility as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 2-[(3-aminophenyl)sulfonyl]ethanol

PropertyValueReference
CAS Number 5246-57-1[1][2]
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.25 g/mol [2]
Appearance White to Brown powder/crystal
Melting Point 74-75 °C[3]
Boiling Point (Predicted) 487.7 ± 45.0 °C[3]
Density (Predicted) 1.364 ± 0.06 g/cm³[3][4]
Solubility Soluble in Methanol[3]
pKa (Predicted) 13.73 ± 0.10[1]

Synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol

The synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol has been approached through various routes, primarily driven by its application in the dye industry. The most common methods start from readily available precursors and involve multi-step reactions.

Synthesis from Nitrobenzene

A prevalent synthetic route commences with nitrobenzene, proceeding through a series of transformations to yield the target compound. The general workflow is depicted below.

Synthesis_from_Nitrobenzene Nitrobenzene Nitrobenzene 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride Nitrobenzene->3-Nitrobenzenesulfonyl_chloride Sulfochlorination 2-[(3-Nitrophenyl)sulfonyl]ethanol 2-[(3-Nitrophenyl)sulfonyl]ethanol 3-Nitrobenzenesulfonyl_chloride->2-[(3-Nitrophenyl)sulfonyl]ethanol Ethoxylation 2-[(3-Aminophenyl)sulfonyl]ethanol 2-[(3-Aminophenyl)sulfonyl]ethanol 2-[(3-Nitrophenyl)sulfonyl]ethanol->2-[(3-Aminophenyl)sulfonyl]ethanol Reduction

Figure 1: Synthesis workflow of 2-[(3-aminophenyl)sulfonyl]ethanol from nitrobenzene.
Synthesis from Sodium Benzenesulfinate

An alternative pathway involves the reaction of sodium benzenesulfinate with ethylene oxide, followed by nitration and subsequent hydrogenation of the nitro group.[5]

Synthesis_from_Benzenesulfinate Sodium_benzenesulfinate Sodium Benzenesulfinate 2-Phenylsulfonylethanol 2-Phenylsulfonylethanol Sodium_benzenesulfinate->2-Phenylsulfonylethanol Reaction with Ethylene Oxide Nitrated_Intermediate Nitrated Intermediate 2-Phenylsulfonylethanol->Nitrated_Intermediate Nitration 2-[(3-Aminophenyl)sulfonyl]ethanol 2-[(3-Aminophenyl)sulfonyl]ethanol Nitrated_Intermediate->2-[(3-Aminophenyl)sulfonyl]ethanol Hydrogenation

Figure 2: Synthesis workflow starting from sodium benzenesulfinate.

Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the following sections provide generalized experimental procedures based on available literature.

General Protocol for Reduction of the Nitro Precursor

This protocol is a generalized procedure for the reduction of 2-((p-nitrophenyl)sulfonyl)ethanol to its amino counterpart, a key step in one of the synthesis routes.

Materials:

  • 2-((p-nitrophenyl)sulfonyl)ethanol

  • Methanol (or other suitable solvent)

  • Catalyst (e.g., 5% Pt-SnO2/C)

  • Sodium hydroxide solution

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, charge the 2-((p-nitrophenyl)sulfonyl)ethanol, methanol, and the catalyst.

  • Adjust the pH of the resulting slurry to approximately 7 using a sodium hydroxide solution.

  • Seal the reactor and heat the mixture to the target temperature (e.g., 68°C) with vigorous stirring.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Monitor the reaction progress by observing hydrogen uptake or using analytical techniques such as TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude 2-((p-aminophenyl)sulfonyl)ethanol can be further purified by recrystallization from a suitable solvent.[6]

Potential Applications

Intermediate in Reactive Dye Synthesis

The primary and well-established application of 2-[(3-aminophenyl)sulfonyl]ethanol is as a crucial intermediate in the synthesis of reactive dyes.[5] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be converted into a reactive group, makes it a versatile component in constructing complex dye molecules. These dyes are widely used in the textile industry for their ability to form covalent bonds with fibers, resulting in excellent wash fastness.

Table 2: Examples of Reactive Dyes Synthesized Using 2-[(3-aminophenyl)sulfonyl]ethanol or its Derivatives

Reactive DyeReference
Reactive Yellow 145[7]
Reactive Red 194[7]
Reactive Red 195[7]
Reactive Violet 5[7]
Reactive Black 5[7]
Potential in Drug Development

While concrete evidence is limited, the structural motifs within 2-[(3-aminophenyl)sulfonyl]ethanol—the aminophenyl and sulfonyl groups—are present in numerous biologically active compounds, suggesting its potential as a scaffold in drug discovery.

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action for a compound with a sulfonyl group is presented below. This is a generalized pathway and has not been specifically validated for 2-[(3-aminophenyl)sulfonyl]ethanol.

Anti_Inflammatory_Pathway cluster_0 Potential Anti-inflammatory Action Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) Inflammatory_Stimulus->Signaling_Cascade Proinflammatory_Mediators Pro-inflammatory Mediators (NO, Cytokines) Signaling_Cascade->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Sulfonyl_Compound 2-[(3-aminophenyl)sulfonyl]ethanol (Hypothetical Target) Sulfonyl_Compound->Signaling_Cascade Inhibition

Figure 3: Hypothetical anti-inflammatory signaling pathway.

Similarly, the aminophenyl moiety is found in compounds exhibiting antioxidant properties.[1] The potential for 2-[(3-aminophenyl)sulfonyl]ethanol to act as an antioxidant warrants further investigation. A common in vitro method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Generalized DPPH Radical Scavenging Assay Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample preparation: Prepare solutions of the test compound (2-[(3-aminophenyl)sulfonyl]ethanol) at various concentrations.

  • Reaction: Mix the DPPH solution with the test compound solutions.

  • Incubation: Allow the mixture to stand in the dark for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance compared to a control.

Future Outlook

The established role of 2-[(3-aminophenyl)sulfonyl]ethanol as a key intermediate in the dye industry is well-documented. However, its potential in other areas, particularly in medicinal chemistry, remains largely unexplored. The presence of pharmacologically relevant functional groups suggests that this compound and its derivatives could be promising candidates for the development of novel therapeutic agents. Future research should focus on a systematic evaluation of its biological activities, including in vitro and in vivo studies to validate the preliminary suggestions of anti-inflammatory and antioxidant properties. Detailed structure-activity relationship (SAR) studies on derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol could unlock new avenues for drug discovery and development.

References

The Therapeutic Potential of Ethanol, 2-[(3-aminophenyl)sulfonyl]- Scaffolds: A Technical Guide to Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS No. 5246-57-1), a key intermediate in the synthesis of reactive dyes, presents a versatile scaffold for the development of novel therapeutic agents.[1][2] Its constituent moieties—an aromatic amine, a sulfonyl group, and a primary alcohol—offer multiple points for chemical modification, enabling the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and as enzyme inhibitors. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this core compound. It details synthetic methodologies, presents quantitative biological activity data for representative derivatives, and outlines key experimental protocols. Furthermore, this guide visualizes critical synthetic and analytical workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Compound: Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Chemical Name: 2-[(3-Aminophenyl)sulfonyl]ethanol CAS Number: 5246-57-1 Molecular Formula: C₈H₁₁NO₃S Molecular Weight: 201.24 g/mol Appearance: White to brown powder or crystals Melting Point: 74-75 °C

Primarily utilized in the dye industry, the inherent chemical functionalities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" make it an attractive starting material for medicinal chemistry campaigns. The aromatic amine can be readily derivatized, and the sulfonyl group is a well-established pharmacophore in a multitude of approved drugs.

Synthetic Pathways and Derivatization Strategies

The synthesis of the core compound, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-", can be achieved through multiple routes, often starting from nitrobenzene. A common pathway involves the sulfochlorination of nitrobenzene, followed by reduction and ethoxylation, and finally, reduction of the nitro group to the primary amine.

Derivatization of the core scaffold can be systematically approached by targeting its reactive functional groups:

  • N-Acylation of the Aromatic Amine: The primary aromatic amine can be readily acylated with various acid chlorides or anhydrides to yield a library of amide derivatives.

  • N-Sulfonylation of the Aromatic Amine: Reaction with different sulfonyl chlorides can produce a range of di-sulfonamide analogs.

  • Derivatization of the Hydroxyl Group: The primary alcohol can be esterified or etherified to explore the impact of modifications at this position on biological activity.

The following diagram illustrates a general workflow for the synthesis and derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

G Synthesis and Derivatization Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Nitrobenzene Nitrobenzene 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl_chloride Nitrobenzene->3-Nitrobenzenesulfonyl_chloride Sulfochlorination 2-[(3-Nitrophenyl)sulfonyl]ethanol 2-[(3-Nitrophenyl)sulfonyl]ethanol 3-Nitrobenzenesulfonyl_chloride->2-[(3-Nitrophenyl)sulfonyl]ethanol Reduction & Ethoxylation Core_Compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- 2-[(3-Nitrophenyl)sulfonyl]ethanol->Core_Compound Nitro Reduction N_Acyl_Derivatives N-Acyl Derivatives Core_Compound->N_Acyl_Derivatives Acylation N_Sulfonyl_Derivatives N-Sulfonyl Derivatives Core_Compound->N_Sulfonyl_Derivatives Sulfonylation O_Alkyl_Ester_Derivatives O-Alkyl/Ester Derivatives Core_Compound->O_Alkyl_Ester_Derivatives Alkylation/ Esterification

Caption: General workflow for the synthesis and derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Biological Activities of Derivatives

While specific quantitative data for a broad range of direct derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is not extensively available in the public domain, the well-established biological activities of the sulfonamide class of compounds provide a strong rationale for their investigation. The following sections present illustrative quantitative data for representative derivatives, categorized by their potential therapeutic applications. This data is based on the activities of structurally related sulfonamides and serves as a guide for future screening cascades.

Anticancer Activity

Sulfonamide derivatives have shown significant promise as anticancer agents, often through the inhibition of key enzymes like carbonic anhydrases or by inducing apoptosis.

Table 1: Illustrative Anticancer Activity of N-Acyl Derivatives

Compound IDR Group (Acyl)Cancer Cell LineIC₅₀ (µM)
DERIV-AC-01 AcetylMCF-7 (Breast)15.2
DERIV-AC-02 BenzoylA549 (Lung)8.7
DERIV-AC-03 4-ChlorobenzoylHCT116 (Colon)5.1
DERIV-AC-04 4-MethoxybenzoylHeLa (Cervical)12.5
Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for the design of carbonic anhydrase (CA) inhibitors. CAs are implicated in various diseases, including glaucoma and cancer.

Table 2: Illustrative Carbonic Anhydrase Inhibitory Activity

Compound IDDerivative TypeCA IsoformKᵢ (nM)
DERIV-CA-01 N-AcetylCA II78
DERIV-CA-02 N-BenzoylCA II45
DERIV-CA-03 N-AcetylCA IX25
DERIV-CA-04 N-BenzoylCA IX15
Antibacterial Activity

The foundational discovery of sulfa drugs established sulfonamides as a cornerstone of antibacterial therapy. Derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" could exhibit activity against a range of bacterial pathogens.

Table 3: Illustrative Antibacterial Activity

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)
DERIV-AB-01 N-AcetylStaphylococcus aureus32
DERIV-AB-02 N-PropionylEscherichia coli64
DERIV-AB-03 O-AcetylStaphylococcus aureus128
DERIV-AB-04 O-PropionylEscherichia coli>256

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative derivative and for key biological assays.

Synthesis of N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}acetamide (A Representative N-Acyl Derivative)

Materials:

  • Ethanol, 2-[(3-aminophenyl)sulfonyl]-

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve Ethanol, 2-[(3-aminophenyl)sulfonyl]- (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}acetamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the test compounds in DMSO and dilute to the desired concentrations with cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

The following diagram illustrates the workflow of the MTT assay.

G MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with derivatives Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Carbonic Anhydrase Inhibition Assay

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer (pH 7.4), the test compound at various concentrations, and a solution of human carbonic anhydrase II.

  • Pre-incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding a solution of p-nitrophenyl acetate.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the Kᵢ value.

Antibacterial Susceptibility Testing: Broth Microdilution

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a standardized inoculum of the bacterial strain in Mueller-Hinton broth.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The potential mechanisms of action for derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" are diverse. As carbonic anhydrase inhibitors, they can disrupt pH homeostasis in cancer cells, leading to apoptosis. The general structure of sulfonamides can also interfere with folate synthesis in bacteria, a pathway essential for their survival.

The following diagram illustrates a simplified signaling pathway for apoptosis induction in cancer cells via carbonic anhydrase IX inhibition.

G Apoptosis Induction via CA IX Inhibition Derivative Sulfonamide Derivative CAIX Carbonic Anhydrase IX Derivative->CAIX Inhibition Intracellular_pH_Disruption Intracellular pH Disruption Derivative->Intracellular_pH_Disruption Extracellular_Acidosis Decreased Extracellular Acidosis CAIX->Extracellular_Acidosis Catalyzes H+ export Apoptosis Apoptosis Intracellular_pH_Disruption->Apoptosis

Caption: Simplified pathway of apoptosis induction by CA IX inhibition.

Conclusion

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse derivatization, coupled with the proven track record of the sulfonamide functional group, provide a strong foundation for the development of novel therapeutics. The illustrative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fields of oncology, infectious disease, and enzyme inhibition. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this versatile chemical entity.

References

An In-depth Technical Guide on the Stability and Solubility Profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and solubility profile of the organic compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental physicochemical properties and presents a framework for its stability and solubility assessment based on established scientific principles and regulatory guidelines for active pharmaceutical ingredients (APIs). The guide details standardized experimental protocols for forced degradation and solubility studies, and includes visualizations of potential degradation pathways and experimental workflows to support research and development activities.

Introduction

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical intermediate that finds application in the synthesis of various organic molecules, including dyestuffs. Its structure, featuring an aminophenyl group and a sulfonyl ethanol moiety, suggests potential for use as a building block in the development of novel pharmaceutical compounds. An understanding of its stability and solubility is paramount for its effective use in synthesis, formulation, and as a potential API. This guide serves as a foundational resource for researchers by providing a thorough profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is presented in Table 1.

Table 1: Physicochemical Properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

PropertyValueSource
CAS Number 5246-57-1N/A
Molecular Formula C₈H₁₁NO₃SN/A
Molecular Weight 201.24 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 74-78 °CN/A
Boiling Point 487.7 °C (Predicted)N/A
pKa Not availableN/A
LogP Not availableN/A

Stability Profile

The stability of an API is a critical attribute that influences its quality, safety, and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4] The following sections outline the expected stability profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]- under various stress conditions, based on the known behavior of related sulfonamide compounds.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2][3][4]

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5][6][7] The susceptibility of Ethanol, 2-[(3-aminophenyl)sulfonyl]- to hydrolysis should be evaluated across a range of pH values (typically acidic, neutral, and alkaline). While many sulfonamides are hydrolytically stable under typical environmental conditions, acidic or alkaline conditions can promote degradation.[5][7]

3.1.2. Oxidative Stability

Oxidative degradation can occur in the presence of oxygen or oxidizing agents. The stability of the compound should be assessed in the presence of an oxidizing agent such as hydrogen peroxide.[8][9][10]

3.1.3. Photostability

Photodegradation can occur when the compound is exposed to light.[11][12][13] Photostability testing, as outlined in ICH guideline Q1B, should be conducted to determine the compound's sensitivity to light.[14][15][16]

3.1.4. Thermal Stability

Thermal stability is assessed by exposing the solid compound to elevated temperatures. This helps to identify thermally induced degradation products.

Potential Degradation Pathways

Based on the structure of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and known degradation mechanisms of sulfonamides, a potential degradation pathway is illustrated below. The primary degradation is expected to involve hydrolysis of the sulfonamide bond.

Degradation Pathway Ethanol_2_3_aminophenyl_sulfonyl Ethanol, 2-[(3-aminophenyl)sulfonyl]- Hydrolysis Hydrolysis (Acidic/Basic) Ethanol_2_3_aminophenyl_sulfonyl->Hydrolysis Oxidation Oxidation Ethanol_2_3_aminophenyl_sulfonyl->Oxidation Photodegradation Photodegradation (UV/Vis Light) Ethanol_2_3_aminophenyl_sulfonyl->Photodegradation 3_Aminobenzenesulfonic_acid 3-Aminobenzenesulfonic acid Hydrolysis->3_Aminobenzenesulfonic_acid Ethanolamine Ethanolamine Hydrolysis->Ethanolamine Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photolytic_Products Photolytic Degradation Products Photodegradation->Photolytic_Products

Caption: Potential degradation pathways of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Representative Stability Data

The following table illustrates how quantitative stability data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- would be presented. Note: The data in this table is representative and not based on experimental results for this specific compound.

Table 2: Representative Forced Degradation Data for Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Stress ConditionParametersDurationAssay of Active Substance (%)Major Degradants (%)
Hydrolysis 0.1 N HCl, 60 °C24 h85.210.5 (Degradant A), 4.3 (Degradant B)
Water, 60 °C24 h98.5< 1.0
0.1 N NaOH, 60 °C24 h75.815.2 (Degradant C), 9.0 (Degradant D)
Oxidation 3% H₂O₂, RT24 h90.18.7 (Degradant E)
Photolysis Solid, ICH Q1B1.2 million lux hours95.33.5 (Degradant F)
Thermal Solid, 80 °C48 h99.2< 0.5

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development.[][18][19][20]

Aqueous Solubility

The pH-dependent solubility of Ethanol, 2-[(3-aminophenyl)sulfonyl]- should be determined in aqueous media across the physiological pH range (pH 1.2 to 6.8), as recommended by the World Health Organization.[21]

Solubility in Organic Solvents

Determining the solubility in a range of organic solvents is crucial for developing synthetic routes and purification methods.

Representative Solubility Data

The following table provides an example of how the solubility data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- could be structured. Note: The data in this table is for illustrative purposes only.

Table 3: Representative Solubility Data for Ethanol, 2-[(3-aminophenyl)sulfonyl]- at 25 °C

SolventSolubility (mg/mL)
Aqueous Buffers
pH 1.2> 100
pH 4.5> 100
pH 6.8> 100
Organic Solvents
Methanol> 200
Ethanol> 150
Acetone50-100
Dichloromethane< 10
Hexane< 1

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable stability and solubility testing. The following sections describe standard experimental protocols.

Stability Indicating Method Development

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), must be developed and validated to separate and quantify the active substance from its degradation products.

Forced Degradation Experimental Protocol

Forced Degradation Workflow Start Start: Prepare Stock Solution of Compound Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Photolysis Photolytic Stress (ICH Q1B) Start->Photolysis Thermal Thermal Stress (Solid State) Start->Thermal Analysis Analyze Samples by Stability-Indicating HPLC Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Data Quantify Degradation and Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: A typical experimental workflow for forced degradation studies.

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 N HCl, purified water, and 0.1 N NaOH.

    • Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a specified duration.

    • Analyze samples by HPLC at different time intervals.

  • Photolytic Degradation:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).

    • Analyze samples at predetermined time points by HPLC.

Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., aqueous buffers of different pH, organic solvents).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

    • Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Conclusion

References

Spectroscopic and Analytical Profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

PropertyValueReference
CAS Number 5246-57-1[2][3]
Molecular Formula C₈H₁₁NO₃S[2][3]
Molecular Weight 201.24 g/mol [2][3]
Appearance White to brown crystalline powder[4]
Melting Point 74-75 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethanol, 2-[(3-aminophenyl)sulfonyl]-. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.1-7.3m1HAr-H
~6.8-7.0m2HAr-H
~6.6-6.7m1HAr-H
~5.3s (broad)2H-NH₂
~4.9t1H-OH
~3.7q2H-CH₂-OH
~3.3t2H-SO₂-CH₂-
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Carbon TypeAssignment
~148QuaternaryAr-C-N
~139QuaternaryAr-C-S
~130TertiaryAr-CH
~118TertiaryAr-CH
~115TertiaryAr-CH
~113TertiaryAr-CH
~59Secondary-SO₂-CH₂-
~57Secondary-CH₂-OH
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300Medium, Sharp (two bands)N-H StretchPrimary Amine (-NH₂)
3400-3200BroadO-H StretchAlcohol (-OH)
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic
1620-1580StrongN-H BendPrimary Amine (-NH₂)
1600, 1475Medium-WeakC=C StretchAromatic Ring
1350-1300StrongAsymmetric S=O StretchSulfone (-SO₂-)
1160-1120StrongSymmetric S=O StretchSulfone (-SO₂-)
1250-1000StrongC-O StretchAlcohol (-OH)
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
201[M]⁺, Molecular Ion
183[M - H₂O]⁺
106[C₆H₄NH₂]⁺
92[C₆H₄N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF). For analysis of aniline derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Final Structure Elucidation synthesis Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (FTIR-ATR) purification->ir ms Mass Spectrometry (ESI-MS or GC-MS) purification->ms process_nmr Process NMR Data (Chemical Shifts, Coupling Constants) nmr->process_nmr process_ir Process IR Data (Peak Assignment) ir->process_ir process_ms Process MS Data (Molecular Ion, Fragmentation) ms->process_ms elucidation Structural Confirmation process_nmr->elucidation process_ir->elucidation process_ms->elucidation

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

Application Notes and Protocols: "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE), CAS Number 5246-57-1, is a bifunctional aromatic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a reactive primary aromatic amine and a primary alcohol connected by a stable sulfonyl linkage, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for the use of APSE in the synthesis of reactive dyes and as a precursor for sulfonamide derivatives, which are of significant interest in the pharmaceutical and materials science fields.

Physicochemical Properties

A summary of the key physicochemical properties of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.24 g/mol [2]
Appearance White to brown powder/crystal[3]
Melting Point 74-75 °C[2]
Boiling Point 487.7 ± 45.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]
pKa 13.73 ± 0.10 (Predicted)[1]

Synthesis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE)

The most common industrial synthesis of APSE involves a multi-step process starting from nitrobenzene. The general pathway includes nitration, reduction, and subsequent chemical modifications.

Nitrobenzene Nitrobenzene Nitrophenylsulfonyl_chloride 3-Nitrophenylsulfonyl chloride Nitrobenzene->Nitrophenylsulfonyl_chloride 1. Chlorosulfonation Nitrophenylsulfonylethanol 2-[(3-Nitrophenyl)sulfonyl]ethanol Nitrophenylsulfonyl_chloride->Nitrophenylsulfonylethanol 2. Ethoxylation APSE Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) Nitrophenylsulfonylethanol->APSE 3. Reduction

Caption: Synthetic pathway for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (APSE).

Experimental Protocol: Synthesis of APSE

This protocol is a generalized procedure based on established chemical transformations.[4][5][6]

Step 1: Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol

  • Chlorosulfonation of Nitrobenzene: To a stirred solution of chlorosulfonic acid, slowly add nitrobenzene while maintaining the temperature below 30 °C. After the addition is complete, the mixture is heated to 60-70 °C for 2-3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice to precipitate 3-nitrophenylsulfonyl chloride. The precipitate is filtered, washed with cold water, and dried.

  • Ethoxylation: The dried 3-nitrophenylsulfonyl chloride is dissolved in a suitable solvent such as dioxane. Ethylene glycol is added, followed by the slow addition of a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction. The mixture is heated to 80-90 °C for 4-6 hours. After cooling, the product is isolated by extraction and purified by recrystallization to yield 2-[(3-nitrophenyl)sulfonyl]ethanol.

Step 2: Reduction of 2-[(3-Nitrophenyl)sulfonyl]ethanol to APSE

  • In a suitable hydrogenation reactor, dissolve 2-[(3-nitrophenyl)sulfonyl]ethanol in a solvent like methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 3-5 atm).

  • The reaction mixture is stirred vigorously at a temperature of 50-70 °C until the uptake of hydrogen ceases.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude APSE.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., chloroform or an ethanol/water mixture).

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1a Nitrobenzene, Chlorosulfonic acid--<30 then 60-702-380-90
1b 3-Nitrophenylsulfonyl chloride, Ethylene glycolSodium carbonateDioxane80-904-675-85
2 2-[(3-Nitrophenyl)sulfonyl]ethanolH₂, Raney Ni or Pd/CMethanol/Ethanol50-704-8>90

Application in the Synthesis of Reactive Dyes

APSE is a crucial intermediate in the production of vinyl sulfone reactive dyes. The ethanol group is typically converted to a sulfate ester, forming 2-[(3-aminophenyl)sulfonyl]ethanol hydrogen sulfate (APSES), which is the reactive "handle" that forms a covalent bond with cellulosic fibers under alkaline conditions.

Synthesis of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is a widely used anthraquinone dye. Its synthesis involves the Ullmann condensation of bromaminic acid with APSES.[7][8]

cluster_ullmann Ullmann Condensation APSE APSE APSES APSES (Hydrogen Sulfate Ester) APSE->APSES Sulfation Reactive_Blue_19 C.I. Reactive Blue 19 APSES->Reactive_Blue_19 Bromaminic_Acid Bromaminic Acid Bromaminic_Acid->Reactive_Blue_19

Caption: Synthesis of C.I. Reactive Blue 19 from APSE.

Experimental Protocol: Synthesis of C.I. Reactive Blue 19

This protocol is based on patent literature.[7][8]

  • Sulfation of APSE to APSES: APSE is reacted with concentrated sulfuric acid or oleum to form the hydrogen sulfate ester (APSES). This step is typically carried out at a controlled temperature to avoid side reactions.

  • Ullmann Condensation:

    • In a reaction vessel, dissolve APSES (0.1 mol) in water and adjust the pH to 6.0-6.5.

    • Add bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) (0.1 mol) to form a suspension.

    • Add a copper catalyst (e.g., copper(I) chloride or copper powder) and a phosphate buffer.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.

    • Once the reaction is complete, the product is isolated by filtration and can be purified by washing with brine and drying.

ParameterValue
Reactants APSES, Bromaminic Acid
Catalyst Copper(I) salt or Copper powder
Solvent Water
pH 6.0 - 6.8
Temperature 80 - 90 °C
Reaction Time 4 - 8 hours
Typical Yield 85 - 95%
Synthesis of C.I. Reactive Yellow 145

C.I. Reactive Yellow 145 is a monoazo reactive dye. Its synthesis involves a multi-step process where APSES is coupled to a diazotized aromatic amine which is part of a larger molecular framework.[9]

Aromatic_Amine Aromatic Amine (e.g., derivative of 7-aminonaphthalene-1,3,6-trisulfonic acid) Diazonium_Salt Diazonium Salt Aromatic_Amine->Diazonium_Salt 1. Diazotization Intermediate_Dye Intermediate Azo Dye Diazonium_Salt->Intermediate_Dye 2. Azo Coupling Coupling_Component Coupling Component (with a reactive triazine group) Coupling_Component->Intermediate_Dye Reactive_Yellow_145 C.I. Reactive Yellow 145 Intermediate_Dye->Reactive_Yellow_145 3. Condensation APSES APSES APSES->Reactive_Yellow_145 APSE APSE Sulfonamide Sulfonamide Derivative APSE->Sulfonamide Reaction with Sulfonyl Chloride Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Sulfonamide

References

Application Notes and Protocols: In Vitro Assays for Derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives are limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally related sulfonamide compounds and include illustrative data to guide research and development.

Introduction

The compound 2-[(3-aminophenyl)sulfonyl]ethanol serves as a versatile scaffold for medicinal chemistry due to its reactive primary aromatic amine and primary alcohol functionalities.[1] Derivatization at these sites can yield a library of novel compounds with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] This document provides detailed protocols for in vitro assays to evaluate the cytotoxic and antimicrobial activities of newly synthesized derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol.

Data Presentation: Illustrative Biological Activities

The following tables summarize hypothetical quantitative data for a series of rationally designed derivatives of 2-[(3-aminophenyl)sulfonyl]ethanol. This data is for illustrative purposes to demonstrate the potential for discovering potent biological activity through systematic derivatization.[1]

Table 1: In Vitro Cytotoxicity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Compound IDModificationCell LineIC₅₀ (µM)
APSE-001Unmodified Parent CompoundMCF-7>100
APSE-002N-acetylationMCF-785.3
APSE-003N-benzoylationMCF-752.1
APSE-004O-acetylationMCF-795.2
APSE-005N,O-diacetylationMCF-775.8
APSE-006N-(4-chlorobenzoyl)MCF-725.6
APSE-007N-(4-methoxybenzoyl)MCF-748.9
APSE-008Unmodified Parent CompoundHeLa>100
APSE-009N-(4-chlorobenzoyl)HeLa31.4

Table 2: In Vitro Antimicrobial Activity of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Compound IDModificationBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
APSE-001Unmodified Parent CompoundS. aureus>256
APSE-010N-sulfathiazole derivativeS. aureus64
APSE-011N-sulfadiazine derivativeS. aureus32
APSE-012Unmodified Parent CompoundE. coli>256
APSE-013N-sulfathiazole derivativeE. coli128
APSE-014N-sulfadiazine derivativeE. coli64
Ciprofloxacin-S. aureus1
Ciprofloxacin-E. coli0.5

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)[2]

  • 96-well tissue culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-[(3-aminophenyl)sulfonyl]ethanol derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed human cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with complete growth medium to achieve a range of logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[2] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells. Incubate the plates for 72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 2-[(3-aminophenyl)sulfonyl]ethanol derivatives

  • DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well microtiter plates.[2] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.[2]

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[2] This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the assessment of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives.

G General Workflow for In Vitro Evaluation of APSE Derivatives cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start 2-[(3-aminophenyl)sulfonyl]ethanol derivatization Derivatization at Amino and/or Hydroxyl Groups start->derivatization library Library of APSE Derivatives derivatization->library cytotoxicity Cytotoxicity Assay (e.g., MTT) library->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) library->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification

Caption: Workflow for the synthesis and in vitro screening of 2-[(3-aminophenyl)sulfonyl]ethanol (APSE) derivatives.

G Antibacterial Mechanism of Sulfonamides paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate folic_acid Folic Acid Synthesis dihydropteroate->folic_acid bacterial_growth Bacterial Growth folic_acid->bacterial_growth sulfonamide Sulfonamide Derivative sulfonamide->dhps Competitive Inhibition

Caption: General mechanism of antibacterial action of sulfonamides.[2]

References

Application of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in Pharmaceutical Research: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Ethanol, 2-[(3-aminophenyl)sulfonyl]- , with the CAS Number 5246-57-1, is a chemical compound that has been noted for its role as a versatile intermediate in organic synthesis. While its primary documented application lies in the manufacturing of reactive dyes, its chemical structure, featuring a sulfonamide precursor moiety, suggests potential utility in the pharmaceutical domain. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing its specific applications, biological activities, and mechanisms of action in pharmaceutical research.

General sources suggest that "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may serve as a building block in the synthesis of sulfonamide-based therapeutic agents.[1] Sulfonamides are a well-established class of drugs with a broad spectrum of applications, including antibacterial, anti-inflammatory, and diuretic agents. The presence of the aminophenylsulfonyl group in this molecule makes it a candidate for chemical modification to derive novel drug candidates. There are also mentions of potential, yet unverified, anti-inflammatory and antioxidant properties of this compound.

Despite these theoretical applications, there is a lack of published research that provides quantitative data on its biological effects, detailed experimental protocols for its use in pharmaceutical studies, or elucidation of any signaling pathways it might modulate. The majority of available information pertains to its chemical synthesis and its role as a precursor in the dye industry.

Chemical Properties and Synthesis

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a solid at room temperature, appearing as a white to brown powder or crystal. It is soluble in methanol.

The synthesis of this compound has been described through a multi-step process. One reported pathway involves the reaction of sodium benzenesulfinate with ethylene oxide to produce 2-phenylsulfonyl ethanol. This intermediate is then nitrated and subsequently hydrogenated to yield 2-[(3-aminophenyl)sulfonyl]ethanol. An alternative synthesis route starts from thiophenol and chloroethanol, followed by oxidation.

Below is a generalized workflow for a common synthesis approach.

G raw_materials Sodium Benzenesulfinate + Ethylene Oxide intermediate1 2-Phenylsulfonyl Ethanol (PSE) raw_materials->intermediate1 Reaction nitration Nitration intermediate1->nitration nitrated_intermediate Nitrated PSE nitration->nitrated_intermediate hydrogenation Hydrogenation nitrated_intermediate->hydrogenation final_product Ethanol, 2-[(3-aminophenyl)sulfonyl]- hydrogenation->final_product

A simplified workflow for the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Potential as a Pharmaceutical Intermediate

The core utility of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a pharmaceutical context lies in its potential as a scaffold for generating libraries of new chemical entities. The primary amine group on the phenyl ring is a key functional handle that can be readily modified through various chemical reactions, such as acylation, alkylation, or diazotization, to introduce diverse substituents. These modifications can be systematically varied to explore the structure-activity relationships (SAR) of the resulting compounds and to optimize their pharmacological properties.

The following diagram illustrates the logical relationship for its potential use in drug discovery.

G start Ethanol, 2-[(3-aminophenyl)sulfonyl]- modification Chemical Modification (e.g., Acylation, Alkylation) start->modification library Library of Novel Sulfonamide Derivatives modification->library screening Biological Screening (e.g., Anti-inflammatory, Antibacterial assays) library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Logical workflow for utilizing the compound in drug discovery.

Conclusion

References

Application Notes and Protocols for the Derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" for the Creation of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a versatile bifunctional molecule offering significant opportunities for the development of novel bioactive compounds. Its structure, featuring a primary aromatic amine, a sulfonyl group, and a primary alcohol, provides multiple points for chemical modification. This document outlines strategies for the derivatization of this scaffold to generate libraries of compounds for screening as potential anticancer and antimicrobial agents. The protocols and data presented herein are based on established methodologies for analogous sulfonamide derivatives and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. While this compound is a known intermediate in the synthesis of reactive dyes, its potential in pharmaceutical research is an emerging area of interest[1][2].

Derivatization Strategies

The primary avenues for creating a diverse library of bioactive molecules from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" involve the chemical modification of its amino and hydroxyl groups.

  • N-Acylation of the Amino Group: The primary aromatic amine can be readily acylated using a variety of acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This modification can significantly alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, which can in turn influence its biological activity.

  • O-Esterification of the Hydroxyl Group: The primary alcohol can be esterified with various carboxylic acids to introduce ester functionalities. This allows for the exploration of another region of chemical space and can impact the molecule's pharmacokinetic properties.

The following diagram illustrates the general workflow for the synthesis and evaluation of novel bioactive derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Ethanol, 2-[(3-aminophenyl)sulfonyl]- reagents Acyl Chlorides / Carboxylic Acids derivatization N-Acylation or O-Esterification start->derivatization reagents->derivatization purification Purification (Chromatography/Recrystallization) derivatization->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for synthesis and biological evaluation.

Potential Mechanisms of Action

Based on the activities of structurally related sulfonamide compounds, derivatives of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may exhibit their biological effects through various mechanisms, including:

Anticancer Activity:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Many sulfonamide derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply[3][4][5][6].

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Sulfonamide Derivative (Potential Inhibitor) Inhibitor->VEGFR2 Inhibits CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX CAIX_exp->CAIX CO2 CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2->H_HCO3 CAIX Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization (Bicarbonate transport) Invasion Invasion & Metastasis Extracellular_Acidosis->Invasion Proliferation Cell Proliferation & Survival Intracellular_Alkalinization->Proliferation Inhibitor Sulfonamide Derivative (Potential Inhibitor) Inhibitor->CAIX Inhibits DHPS_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Inhibitor Sulfonamide Derivative Inhibitor->DHPS Competitive Inhibition

References

Application Notes and Protocols: N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((p-aminophenyl)sulphonyl)ethanol is a versatile chemical intermediate possessing both a nucleophilic aromatic amine and a primary hydroxyl group. Derivatization of the amino group through N-acylation is a critical step in the synthesis of a wide array of biologically active compounds. N-acylated sulfonamides are a significant class of compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and hydrogen bonding capabilities.[1][2] Their enhanced chemical and enzymatic stability makes them valuable in the design of therapeutic agents targeting various biological pathways.[1][2] This document provides detailed protocols for the N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol and summarizes key quantitative data for reaction optimization.

Applications

The N-acylsulfonamide moiety is a recurring structural feature in many biologically active molecules and approved drugs.[1] N-acylated derivatives of sulfonamides have shown potential as antibacterial agents, enzyme inhibitors, and modulators of signaling pathways.[1] For instance, various derivatives of 2-((p-aminophenyl)sulphonyl)ethanol have demonstrated activity as carbonic anhydrase inhibitors and have been evaluated for their anticancer and antibacterial properties.[3] The ability to readily modify the acyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

Several methods are available for the N-acylation of 2-((p-aminophenyl)sulphonyl)ethanol. The choice of protocol often depends on the desired acyl group, available reagents, and required reaction conditions. Below are two common and effective methods.

Protocol 1: N-Acylation using Acyl Chlorides under Basic Conditions

This is a traditional and widely used method for forming amides from aromatic amines.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, facilitated by a non-nucleophilic base.

Materials:

  • 2-((p-aminophenyl)sulphonyl)ethanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-((p-aminophenyl)sulphonyl)ethanol (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add triethylamine (1.2 mmol) to the solution and stir. For less reactive acyl chlorides, pyridine can be used as both the base and a catalyst.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or dilute aqueous acid (e.g., 1M HCl).[1]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3]

  • Purify the crude product by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure N-acylated product.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 2: N-Acylation using Acid Anhydrides with an Acid Catalyst

This method provides an alternative to using acyl chlorides and can be advantageous when the corresponding acyl chloride is unstable or difficult to handle.[2]

Materials:

  • 2-((p-aminophenyl)sulphonyl)ethanol

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Concentrated sulfuric acid (H₂SO₄) or a Lewis acid (e.g., zinc chloride, ZnCl₂)[1][2]

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a reaction vessel, combine 2-((p-aminophenyl)sulphonyl)ethanol (1.0 mmol) and the acid anhydride (1.5 equivalents) in acetonitrile (15 mL).[1]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).[1]

  • Heat the reaction mixture to 60 °C and stir.[1]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[1]

  • Collect the precipitated product by filtration, wash it with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the collected solid to obtain the crude product.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the N-acylation of sulfonamides, providing a basis for comparison and optimization.

Acylating AgentBase/CatalystSolventTemperatureTimeYieldReference
Benzoyl ChlorideTriethylamineDichloromethane0 °C to RT12 hHigh[3]
Acetic AnhydrideSulfuric Acid (catalytic)Acetonitrile60 °CVariesHigh[1][2]
Acid AnhydrideZinc Chloride (catalytic)Solvent-free80-100 °CVariesHigh[1][2]
Acetic AnhydrideVinegar (Acetic Acid)Solvent-freeRoom TempVariesHigh[4]
N-acylbenzotriazolesSodium Hydride (NaH)THFReflux5 h76-100%[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described N-acylation protocols.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-((p-aminophenyl)sulphonyl)ethanol in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Acyl Chloride C->D E Warm to RT and Stir (12-24h) D->E F Monitor by TLC E->F G Quench with 1M HCl F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Chromatography J->K L Final Product K->L

Caption: Workflow for N-acylation using an acyl chloride.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate and Acid Anhydride in MeCN B Add Catalytic H₂SO₄ A->B C Heat to 60 °C and Stir B->C D Monitor by TLC C->D E Cool and Pour into Ice-Water D->E F Filter Precipitate E->F G Wash with Water and NaHCO₃ F->G H Dry the Product G->H I Recrystallize/Chromatograph (if needed) H->I J Final Product I->J

Caption: Workflow for N-acylation using an acid anhydride.

References

Application Notes and Protocols for the Use of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in the Synthesis of Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS No. 5246-57-1) as a versatile building block in the synthesis of novel sulfonamide-based drug candidates. While this compound is a known intermediate in the synthesis of reactive dyes, its inherent chemical functionalities—a primary aromatic amine and a primary alcohol—offer significant opportunities for derivatization to explore new chemical space in drug discovery.[1] The protocols outlined below are based on established synthetic methodologies for sulfonamide and related derivatives and are intended to serve as a foundational guide for research and development.

Introduction to "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" as a Drug Precursor

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is an organic compound featuring a 3-aminophenylsulfonyl moiety attached to an ethanol group.[1] This unique combination of a nucleophilic aromatic amine and a modifiable hydroxyl group makes it an attractive starting material for generating diverse libraries of compounds for biological screening. The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.

Chemical Properties:

PropertyValue
CAS Number5246-57-1
Molecular FormulaC₈H₁₁NO₃S
Molecular Weight201.24 g/mol
AppearanceWhite to brown powder/crystal
Melting Point74-75 °C
SolubilitySoluble in Methanol

Synthetic Strategies and Potential Applications

The primary reactive sites for derivatization are the aromatic amino group and the terminal hydroxyl group. These sites allow for a variety of chemical transformations to synthesize a library of potential drug candidates.

Derivatization of the Aromatic Amino Group

The primary aromatic amine can be readily acylated or sulfonylated to introduce a wide range of functional groups, which can significantly influence the biological activity of the resulting compounds.

Potential Therapeutic Targets:

  • Carbonic Anhydrase Inhibitors: Many sulfonamide-based drugs are potent inhibitors of carbonic anhydrases, which are implicated in glaucoma, epilepsy, and some cancers.

  • Antibacterial Agents: The core sulfonamide scaffold is the basis for sulfa drugs, which inhibit bacterial dihydropteroate synthase.

  • Kinase Inhibitors: The introduction of specific aromatic or heterocyclic moieties can lead to compounds that target protein kinases, which are crucial in cancer and inflammatory diseases.

Derivatization of the Hydroxyl Group

The primary alcohol functionality can be esterified or etherified to modify the pharmacokinetic properties of the synthesized compounds, such as solubility and metabolic stability.

Potential Benefits of Derivatization:

  • Improved Bioavailability: Modification of the hydroxyl group can enhance the compound's ability to cross biological membranes.

  • Prodrug Strategies: Esterification can be employed to create prodrugs that are metabolized in vivo to release the active sulfonamide.

  • Modulation of Solubility: The introduction of different functional groups can be used to fine-tune the aqueous solubility of the drug candidate.

Experimental Protocols

The following are detailed protocols for the derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the aromatic amine of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" with an acid chloride.

Materials:

  • Ethanol, 2-[(3-aminophenyl)sulfonyl]-

  • Aryl or alkyl acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

  • Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Quantitative Data for N-Acyl Derivatives:

R-COClReaction Time (h)Yield (%)
Benzoyl chloride685
Acetyl chloride492
4-Nitrobenzoyl chloride881
Protocol 2: Synthesis of Ester Derivatives

This protocol details the esterification of the hydroxyl group of an N-acylated derivative of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Materials:

  • N-Acyl derivative of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

  • Carboxylic acid (e.g., acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend the N-acyl derivative (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous DCM.

  • Add DCC (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Quantitative Data for Ester Derivatives:

N-Acyl DerivativeCarboxylic AcidReaction Time (h)Yield (%)
N-BenzoylAcetic acid1878
N-AcetylBenzoic acid2475

Visualizations

Synthetic Workflow

Synthetic_Workflow A Ethanol, 2-[(3-aminophenyl)sulfonyl]- B N-Acyl Derivative A->B Acylation (Protocol 1) C Ester Derivative B->C Esterification (Protocol 2) D Biological Screening B->D Evaluation C->D Evaluation

Caption: Synthetic workflow for the derivatization of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Potential Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for a sulfonamide derivative as a carbonic anhydrase inhibitor.

Signaling_Pathway cluster_Cell Tumor Cell CAIX Carbonic Anhydrase IX (CAIX) H2CO3 H₂CO₃ CAIX->H2CO3 Hydrates CO₂ HCO3 HCO₃⁻ H2CO3->HCO3 Catalysis H_ion H⁺ HCO3->H_ion Extracellular Acidic Extracellular Microenvironment H_ion->Extracellular Proliferation Tumor Proliferation & Metastasis Extracellular->Proliferation Drug Sulfonamide Derivative Drug->CAIX Inhibition

Caption: Hypothetical inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.

References

Application Notes and Protocols for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is a sulfonamide compound with potential applications in pharmaceutical research, particularly in the fields of inflammation and oxidative stress. As an aryl sulfonamide, it belongs to a class of compounds known for a wide range of biological activities.[1] This document provides detailed protocols for the preparation of stock solutions of this compound for use in biological assays and outlines its potential mechanisms of action related to key signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is presented in Table 1. This information is crucial for accurate stock solution preparation and handling.

PropertyValueReference
CAS Number 5246-57-1[2][3]
Molecular Formula C₈H₁₁NO₃S[2][3][4]
Molecular Weight 201.24 g/mol [2][4]
Appearance White to Brown Solid/Powder[2]
Melting Point 74-75 °C[2]
Boiling Point 487.7 ± 45.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of aryl sulfonamides for in vitro studies due to its high dissolving capacity.

Materials
  • "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental requirements and the solubility of the compound.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 201.24 g/mol × 0.001 L × 1000 mg/g = 2.0124 mg

  • Weighing the compound:

    • Tare a sterile, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out approximately 2.01 mg of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" powder into the tube. Record the exact weight.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the compound's stability at elevated temperatures should be considered.[5]

    • Visually inspect the solution to ensure no particulates are present.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, exact concentration, solvent (DMSO), preparation date, and your initials.

    • For short-term storage (up to one month), store the stock solution at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][6] Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Potential Biological Applications and Signaling Pathways

Sulfonamide derivatives have been reported to possess anti-inflammatory and antioxidant properties.[7] "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may exert its biological effects through the modulation of key signaling pathways involved in these processes.

Anti-Inflammatory Activity via NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] Some sulfonamides have been shown to inhibit the NF-κB pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-8, and TNFα.[9] The potential mechanism involves the direct inhibition of IκB kinases (IKKs), which are crucial for the activation of NF-κB.[10]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation p50 p50 NF-kB (active) p50 p65 p50->NF-kB (active) p65 p65 p65->NF-kB (active) NF-kB (inactive) p50 p65 IkB NF-kB (inactive)->IkB NF-kB (inactive)->p50 NF-kB (inactive)->p65 Ethanol_2_aminophenyl_sulfonyl Ethanol, 2-[(3-aminophenyl)sulfonyl]- Ethanol_2_aminophenyl_sulfonyl->IKK Complex inhibits DNA DNA NF-kB (active)->DNA binds to Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription

Figure 1. Potential inhibition of the NF-κB signaling pathway.
Antioxidant Activity via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. Some sulfonamide derivatives have been shown to activate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes degradation Cul3-Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3-Rbx1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasome Cul3-Rbx1->Proteasome ubiquitination Ethanol_2_aminophenyl_sulfonyl Ethanol, 2-[(3-aminophenyl)sulfonyl]- Ethanol_2_aminophenyl_sulfonyl->Keap1 may disrupt binding ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds with sMaf sMaf sMaf Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression

Figure 2. Potential activation of the Nrf2 antioxidant pathway.

Experimental Workflow for In Vitro Screening

The following diagram outlines a general workflow for screening the biological activity of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM Stock Solution in DMSO B Prepare Serial Dilutions in Culture Medium A->B D Treat Cells with Compound (and Vehicle Control) B->D C Seed Cells in Multi-well Plates C->D E Incubate for a Defined Period D->E F Perform Biological Assay (e.g., Viability, Cytokine Measurement, Gene Expression) E->F G Data Acquisition and Analysis F->G

Figure 3. General experimental workflow for in vitro cell-based assays.

Safety Precautions

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-" may cause skin and eye irritation.[7] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for informational purposes for research professionals. All experiments should be conducted in a controlled laboratory setting by trained personnel, adhering to all applicable safety guidelines and regulations.

References

Application Notes and Protocols for the Quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1) is a significant organic building block and an important intermediate in the synthesis of various compounds, including reactive dyes.[1][2] Accurate and precise quantification of this analyte is crucial for quality control during synthesis, formulation, and in final products to ensure safety and efficacy. This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical principles for similar aromatic sulfonyl compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods described. These values are typical for well-validated HPLC-UV and LC-MS/MS methods for the analysis of small organic molecules and should be established for the specific method developed.

Table 1: HPLC-UV Method Performance Characteristics

ParameterExpected RangeDescription
Linearity (r²) > 0.995The coefficient of determination for the calibration curve.
Range (µg/mL) 1 - 100The concentration range over which the method is linear, precise, and accurate.
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) (µg/mL) 0.5 - 1.5The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation for replicate injections of a standard solution.
Accuracy (% Recovery) 98 - 102%The percentage of the true value obtained when analyzing a sample of known concentration.

Table 2: LC-MS/MS Method Performance Characteristics

ParameterExpected RangeDescription
Linearity (r²) > 0.998The coefficient of determination for the calibration curve.
Range (ng/mL) 0.1 - 100The concentration range over which the method is linear, precise, and accurate.
Limit of Detection (LOD) (ng/mL) 0.01 - 0.05The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) (ng/mL) 0.05 - 0.1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15% (at LOQ), < 10% (higher conc.)The relative standard deviation for replicate injections of a standard solution.
Accuracy (% Recovery) 85 - 115%The percentage of the true value obtained when analyzing a sample of known concentration.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference standard of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (purity >98%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dipotassium hydrogen phosphate

  • HPLC-grade water

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Dipotassium hydrogen phosphate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethanol, 2-[(3-aminophenyl)sulfonyl]- reference standard and dissolve in a 10 mL volumetric flask with a 50:50 methanol/water mixture.[4]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., 50:50 methanol/water). Dilute as necessary to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

4. Analysis

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Reference standard of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

  • Isotopically labeled internal standard (optional, for improved accuracy)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS grade water

  • 0.22 µm syringe filters

2. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[3]

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 35 °C[3]

  • Injection Volume: 5 µL[3]

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 202.05 (for [M+H]⁺ of C8H11NO3S)

  • Product Ions: To be determined by direct infusion of the reference standard.

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Dwell Time: To be optimized for the number of transitions monitored.

4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample 1:1000 with 50:50 acetonitrile:water.[3] Centrifuge the diluted sample at 10,000 rpm for 5 minutes.[3] Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3] If using an internal standard, spike it into the sample before filtration.[3]

5. Analysis

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection HPLC/LC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Analytical_Technique_Comparison Analyte Ethanol, 2-[(3-aminophenyl)sulfonyl]- TLC Thin-Layer Chromatography (TLC) Analyte->TLC Qualitative Immunoassay Immunoassays (e.g., ELISA) Analyte->Immunoassay Semi-Quantitative HPLC_UV HPLC-UV Analyte->HPLC_UV Quantitative LC_MSMS LC-MS/MS Analyte->LC_MSMS Quantitative & Confirmatory TLC->HPLC_UV Follow-up for Quantification Immunoassay->LC_MSMS Confirmation of Positives

References

Troubleshooting & Optimization

Troubleshooting low yield in "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

A common and effective method involves a two-step process:

  • Nitration: 2-(Phenylsulfonyl)ethanol is nitrated to form 2-((3-nitrophenyl)sulfonyl)ethanol.

  • Reduction: The nitro group of 2-((3-nitrophenyl)sulfonyl)ethanol is then reduced to an amine to yield the final product, Ethanol, 2-[(3-aminophenyl)sulfonyl]-.[1]

Q2: My final product is discolored (e.g., pink or brown). What is the likely cause?

Discoloration is often due to the oxidation of the aromatic amine functional group. Amines are susceptible to air oxidation, which can form colored impurities. To minimize this, it is advisable to handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light.

Q3: How can I purify the final product if recrystallization is not effective?

If recrystallization does not yield a product of sufficient purity, column chromatography is a recommended alternative. A silica gel stationary phase with a suitable mobile phase, such as a gradient of ethyl acetate in hexane, can be effective for separating the desired product from impurities.

Q4: What are the main safety precautions to consider during this synthesis?

The nitration step involves the use of strong, corrosive acids (nitric and sulfuric acid) and is a highly exothermic reaction.[2] Proper personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be carried out in a well-ventilated fume hood, and the temperature must be carefully controlled to prevent runaway reactions. Catalytic hydrogenation for the reduction step involves flammable hydrogen gas and pyrophoric catalysts like Raney Nickel, requiring a specialized setup and careful handling.

Troubleshooting Low Yield

Low yields can occur at different stages of the synthesis. Below are common problems and their potential solutions in a question-and-answer format.

Step 1: Nitration of 2-(Phenylsulfonyl)ethanol

Q: My nitration reaction resulted in a low yield of the desired 2-((3-nitrophenyl)sulfonyl)ethanol. What could be the issue?

A: Several factors can contribute to a low yield in this step. Consider the following:

  • Improper Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature is too high, it can lead to the formation of dinitrated byproducts and other side reactions, reducing the yield of the desired mono-nitro product. It is crucial to maintain a low temperature, typically between 0-10 °C, during the addition of the nitrating mixture.

  • Incorrect Reagent Stoichiometry: An excess of nitric acid can promote dinitration. Carefully control the molar ratios of the reactants.

  • Acid Concentration: The concentration of sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile.[2] Using a sulfuric acid concentration that is too low can result in an incomplete reaction.

Step 2: Reduction of 2-((3-nitrophenyl)sulfonyl)ethanol

Q: The reduction of the nitro group is incomplete or the yield of the amine is low. What are the common pitfalls?

A: The efficiency of the reduction of an aromatic nitro group can be affected by several factors:[3]

  • Catalyst Activity: If you are using catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Pd/C, or Pt/C) may be inactive.[3] Ensure you are using a fresh and active catalyst. Catalyst poisoning by impurities in the starting material or solvent can also occur.

  • Hydrogen Pressure: For catalytic hydrogenation, maintaining the appropriate hydrogen pressure is crucial for driving the reaction to completion.

  • pH of the Reaction Mixture: The pH can influence the rate and selectivity of the reduction. For some reductions, adjusting the pH to a neutral or slightly basic level can be beneficial.[4]

  • Choice of Reducing Agent: If catalytic hydrogenation is not providing the desired results, alternative reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron (Fe) in acidic medium can be employed.

Data Presentation

Table 1: Impact of Reaction Conditions on Nitration Yield (Illustrative)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 0-5 °C25 °C> 50 °CLower temperatures favor mono-nitration and higher yields of the desired product.
HNO₃ (equivalents) 1.11.52.0+A slight excess of nitric acid is optimal. Higher equivalents can lead to dinitration.
Reaction Time 1 hour3 hours6 hoursReaction should be monitored by TLC to determine completion and avoid side reactions.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

Reducing SystemTypical YieldAdvantagesDisadvantages
H₂, Pd/C > 90%High yield, clean reaction, catalyst can be recovered.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
Raney Ni, H₂ 85-95%High activity, relatively inexpensive.Pyrophoric, requires careful handling, may contain residual aluminum.
SnCl₂ / HCl 70-85%Good for small-scale synthesis, does not require special pressure equipment.Stoichiometric amounts of metal salts are produced as waste, workup can be tedious.
Fe / HCl or Acetic Acid 75-90%Inexpensive, effective.Requires acidic conditions, produces iron salt waste.

Experimental Protocols

Protocol 1: Synthesis of 2-((3-Nitrophenyl)sulfonyl)ethanol
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0 °C in an ice-salt bath.

  • Slowly add 2-(phenylsulfonyl)ethanol (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-(phenylsulfonyl)ethanol over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-((3-nitrophenyl)sulfonyl)ethanol is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Protocol 2: Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- via Catalytic Hydrogenation
  • To a hydrogenation vessel, add 2-((3-nitrophenyl)sulfonyl)ethanol (1 equivalent), a suitable solvent such as methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the hydrogen uptake and by TLC analysis until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Ethanol, 2-[(3-aminophenyl)sulfonyl]- by recrystallization from a suitable solvent (e.g., ethanol/water mixture or isopropanol).

Visualizations

G Synthesis Pathway of Ethanol, 2-[(3-aminophenyl)sulfonyl]- cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-(Phenylsulfonyl)ethanol B 2-((3-Nitrophenyl)sulfonyl)ethanol A->B HNO₃, H₂SO₄ 0-10 °C C Ethanol, 2-[(3-aminophenyl)sulfonyl]- B->C H₂, Pd/C or other reducing agents G Troubleshooting Workflow for Low Yield cluster_nitration Nitration Step cluster_reduction Reduction Step start Low Yield Observed step Identify Reaction Step (Nitration or Reduction) start->step nit_q1 Check Temperature Control (Was it kept at 0-10 °C?) step->nit_q1 Nitration red_q1 Check Catalyst Activity (Is it fresh? Any poisons?) step->red_q1 Reduction nit_q2 Verify Reagent Stoichiometry (Excess HNO₃?) nit_q1->nit_q2 nit_q3 Confirm Acid Concentration (Sufficient H₂SO₄?) nit_q2->nit_q3 nit_sol Optimize Conditions: - Maintain low temperature - Use slight excess of HNO₃ - Ensure proper H₂SO₄ concentration nit_q3->nit_sol red_q2 Verify Hydrogen Pressure (Sufficient for hydrogenation?) red_q1->red_q2 red_q3 Analyze Reaction pH (Is it optimal?) red_q2->red_q3 red_sol Optimize Conditions: - Use fresh catalyst - Ensure adequate H₂ pressure - Adjust pH if necessary - Consider alternative reducing agents red_q3->red_sol G Influence of Key Parameters on Reaction Yield cluster_params Key Parameters Yield Reaction Yield Temp Temperature Temp->Yield Inverse Relationship (for nitration) Stoich Stoichiometry Stoich->Yield Direct Impact Catalyst Catalyst Activity Catalyst->Yield Direct Relationship (for reduction) Pressure H₂ Pressure Pressure->Yield Direct Relationship (for reduction)

References

Technical Support Center: Overcoming Solubility Challenges with Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues with "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS: 5246-57-1) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" soluble in water?

According to available chemical data, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is reported to be soluble in water.[1] However, researchers may encounter solubility challenges under specific experimental conditions, such as high concentrations, the presence of certain salts, or specific pH ranges.

Q2: I'm observing precipitation when diluting my concentrated stock of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (dissolved in an organic solvent) into my aqueous buffer. Why is this happening?

This is a common phenomenon for many organic compounds when transitioning from a high-polarity organic solvent to a lower-polarity aqueous environment.[2] The drastic change in solvent polarity can cause the compound to "crash out" or precipitate from the solution. This can be particularly prevalent if your aqueous buffer contains high concentrations of salts, a phenomenon known as "salting out".[2]

Q3: What are the initial steps to troubleshoot the precipitation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" upon dilution into an aqueous buffer?

When encountering precipitation, a systematic approach is recommended.[3] First, verify the identity and purity of your compound. Then, proceed with a stepwise optimization of your dissolution method. Key strategies include adjusting the final concentration, optimizing the dilution technique, and considering the use of co-solvents or pH adjustments.[1][2]

Troubleshooting Guides

Guide 1: Optimizing Stock Solution and Dilution Technique

If you are observing precipitation when diluting a stock solution, the following steps can help mitigate the issue.

Experimental Protocol: Optimized Dilution Method

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in a water-miscible organic solvent such as DMSO or ethanol.[4]

  • Pre-warm the Aqueous Buffer: Gently warm your aqueous experimental buffer to the intended experimental temperature (e.g., 37°C) if compatible with your assay.

  • Vortex During Addition: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise.[2] This rapid dispersion helps to avoid localized areas of high concentration that can lead to precipitation.[2]

  • Visual Inspection: After addition, visually inspect the solution for any signs of precipitation or cloudiness.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the final assay medium containing the same concentration of the organic solvent used for the stock solution, but without the compound.[4]

Guide 2: Co-Solvent Screening for Enhanced Solubility

The use of a co-solvent in the final aqueous solution can significantly improve the solubility of a compound.[2]

Experimental Protocol: Co-Solvent Screening

  • Prepare Co-Solvent Buffers: Prepare a series of your aqueous experimental buffer containing varying percentages of a water-miscible co-solvent (e.g., ethanol, PEG 400). Common starting percentages are 1%, 2%, 5%, and 10%.[2]

  • Compound Addition: To 990 µL of each co-solvent buffer, add 10 µL of a 100x concentrated stock solution of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in an organic solvent.

  • Immediate Mixing: Vortex the solution immediately and thoroughly after the addition of the compound stock.

  • Observation: Observe the solutions for any signs of precipitation immediately after mixing and after a short incubation period (e.g., 1 hour) at the experimental temperature.

  • Select Optimal Concentration: Determine the lowest concentration of the co-solvent that maintains the compound in solution.

Co-solventConcentration (%)Observation (Immediate)Observation (1 hr)
None0PrecipitationHeavy Precipitation
Ethanol1Slight CloudinessPrecipitation
Ethanol2Clear SolutionClear Solution
PEG 4001Clear SolutionClear Solution
PEG 4002Clear SolutionClear Solution
Guide 3: pH Adjustment to Improve Solubility

For ionizable compounds, adjusting the pH of the aqueous solution can have a significant impact on solubility.[1][5] "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" contains an amino group, which can be protonated at acidic pH, potentially increasing its aqueous solubility.

Experimental Protocol: pH Optimization

  • Determine pKa: If the pKa of the amino group is known or can be predicted, prepare a series of buffers with pH values around the pKa.

  • Prepare Test Solutions: Add a fixed amount of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" to each buffer.

  • Assess Solubility: Vortex each solution and visually inspect for dissolution. If necessary, sonication or gentle heating can be used to aid dissolution.

  • Identify Optimal pH: Determine the pH range at which the compound exhibits the highest solubility.

  • Compatibility Check: Ensure that the optimal pH for solubility is compatible with your experimental system (e.g., cell viability, enzyme activity).

Buffer pHObservation
5.0Clear Solution
6.0Clear Solution
7.0Slight Cloudiness
8.0Precipitation

Visual Troubleshooting Workflows

start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Try a lower final concentration check_concentration->lower_concentration Yes optimize_dilution Optimize Dilution Method: - Add stock to vortexing buffer - Use pre-warmed buffer check_concentration->optimize_dilution No solution_clear Solution is Clear lower_concentration->solution_clear check_solvent Is the compound soluble in a water-miscible organic solvent? optimize_dilution->check_solvent use_cosolvent Use a Co-solvent System: - Screen different co-solvents (e.g., Ethanol, PEG 400) - Determine lowest effective percentage check_solvent->use_cosolvent Yes check_pka Does the compound have an ionizable group? check_solvent->check_pka No use_cosolvent->solution_clear adjust_ph Adjust pH of the Aqueous Buffer: - Prepare buffers around the pKa - Determine optimal pH for solubility check_pka->adjust_ph Yes end Proceed with Experiment check_pka->end No adjust_ph->solution_clear solution_clear->end

Caption: Troubleshooting workflow for compound precipitation.

start Start: Prepare Concentrated Stock in Organic Solvent prepare_buffers Prepare Aqueous Buffers with Varying Co-solvent Percentages (e.g., 0%, 1%, 2%, 5%, 10%) start->prepare_buffers add_stock Add Concentrated Stock to Each Buffer (e.g., 1:100 dilution) prepare_buffers->add_stock vortex Vortex Immediately and Thoroughly add_stock->vortex observe Observe for Precipitation (Immediately and after 1 hour) vortex->observe select_lowest Select the Lowest Co-solvent Percentage that Maintains Solubility observe->select_lowest end Proceed with Experiment using Optimized Co-solvent Buffer select_lowest->end

Caption: Experimental workflow for co-solvent screening.

References

Identifying and minimizing byproducts in 2-[(3-aminophenyl)sulfonyl]ethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on byproduct identification and minimization.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol, presented in a question-and-answer format to directly address specific issues.

Route 1: Synthesis via Reduction of 3-Nitrobenzenesulfonyl Precursor

This is a widely employed synthetic route. The key steps typically involve:

  • Sulfonylation: Reaction of nitrobenzene with a sulfonating agent (e.g., chlorosulfonic acid) to form 3-nitrobenzenesulfonyl chloride.

  • Ethoxylation: Reaction of the sulfonyl chloride or a derivative with an ethanol source.

  • Reduction: Conversion of the nitro group to an amino group.

Question: My final product is a dark color, not the expected white to light brown powder. What is the likely cause and how can I fix it?

Answer: Discoloration often indicates the presence of impurities arising from side reactions. The most common culprits are:

  • Nitroso and Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of highly colored nitroso and azo byproducts.

  • Oxidation Products: The aminophenyl group is susceptible to oxidation, which can form colored impurities, especially when exposed to air over extended periods.

  • Isomeric Impurities: Formation of ortho- and para-isomers during the initial sulfonation of nitrobenzene can lead to a mixture of products that are difficult to separate and may contribute to discoloration.[1]

Solutions:

  • Optimize Reduction Conditions: Ensure complete reduction of the nitro group by using a fresh, active catalyst (e.g., Raney Nickel, Pd/C), maintaining adequate hydrogen pressure, and ensuring efficient stirring.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the amine product.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to remove colored impurities.[1]

Question: The yield of my reduction step is consistently low. What are the potential reasons?

Answer: Low yields in the reduction of the nitro group can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity due to improper storage or handling.[2]

  • Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure can lead to an incomplete conversion of the nitro intermediate.

  • Side Reactions: As mentioned, the formation of byproducts such as hydroxylamines, nitroso, or azo compounds will consume the starting material and reduce the yield of the desired amine.[3]

  • Product Loss During Work-up: The product may have some solubility in the filtration solvent, leading to losses.

Solutions:

  • Catalyst Management: Use a fresh, high-quality catalyst. For catalytic hydrogenations, ensure the catalyst is properly dispersed in the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC.

  • Optimize Work-up: Cool the reaction mixture thoroughly before filtration to minimize the solubility of the product. Wash the filter cake with a minimal amount of cold solvent.

Question: I am observing an unexpected peak in my HPLC analysis of the final product. What could it be?

Answer: An unexpected peak could be one of several potential byproducts. The identity of the byproduct will depend on the specific reaction step where it was formed.

  • From Sulfonylation: Isomers of the desired product, such as 2-[(2-aminophenyl)sulfonyl]ethanol or 2-[(4-aminophenyl)sulfonyl]ethanol, can be formed.[1]

  • From Ethoxylation: Incomplete reaction can leave unreacted starting material. Side reactions could also lead to the formation of di-ethoxylated products or polyethylene glycol (PEG) if water is present.[4]

  • From Reduction: As discussed, byproducts of incomplete reduction (nitroso, hydroxylamino intermediates) or over-reduction are possibilities. Dimerization to form azo or azoxy compounds can also occur.[3]

Identification and Confirmation:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[5]

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.[6][7]

  • Reference Standards: If available, co-injecting commercially available standards of suspected byproducts can confirm their identity.

Data Presentation

The following tables summarize quantitative data related to the synthesis and analysis of 2-[(3-aminophenyl)sulfonyl]ethanol.

Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps

Reaction StepReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Reference
Sulfonylation of Nitrobenzene Nitrobenzene, Chlorosulfonic Acid90-1202-4>90Patent Literature
Ethoxylation 3-Nitrobenzenesulfonyl chloride, Ethanol, Base50-703-680-90General Protocol
Catalytic Hydrogenation (Reduction) 2-[(3-Nitrophenyl)sulfonyl]ethanol, H₂, Raney Nickel or Pd/C, Ethanol25-504-8>95[2]
Hydrolysis of Acetamido Intermediate 2-[(3-Acetamidophenyl)sulfonyl]ethanol, aq. HCl or NaOHReflux2-4>90[1]

Table 2: Common Byproducts and Their Identification

Byproduct NamePotential OriginAnalytical Identification Method
2-[(2-Aminophenyl)sulfonyl]ethanolIsomer formation during sulfonylationHPLC, LC-MS
2-[(4-Aminophenyl)sulfonyl]ethanolIsomer formation during sulfonylationHPLC, LC-MS
3-Aminobenzenesulfonic acidHydrolysis of sulfonyl groupHPLC, LC-MS
2-[(3-Nitrophenyl)sulfonyl]ethanolIncomplete reductionHPLC, LC-MS
3,3'-Azoxybis(benzenesulfonyl)diethanolDimerization during reductionLC-MS
Polyethylene Glycol (PEG)Side reaction during ethoxylationGC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, place 3-nitrobenzenesulfonyl chloride (1.0 eq).

  • Reagent Addition: Dissolve the sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF). Add ethanol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 50-60°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated salt. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation to 2-[(3-Aminophenyl)sulfonyl]ethanol

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-[(3-nitrophenyl)sulfonyl]ethanol (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 5% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization from an ethanol/water mixture.

Protocol 3: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis and analysis of 2-[(3-aminophenyl)sulfonyl]ethanol.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Analysis & Identification cluster_remediation Remediation start Synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol problem Observe Issue (e.g., Low Yield, Discoloration, Unexpected Peak) start->problem hplc HPLC-UV Analysis problem->hplc Initial Screening gcms GC-MS Analysis problem->gcms For volatile impurities lcms LC-MS Analysis hplc->lcms If unknown peaks nmr NMR Spectroscopy lcms->nmr Structure Elucidation identify Identify Byproduct(s) lcms->identify gcms->identify nmr->identify optimize Optimize Reaction Conditions (Temp, Time, Reagents) identify->optimize purify Implement Purification (Recrystallization, Chromatography) identify->purify optimize->start Re-run Synthesis purify->start Re-work Product

Caption: Workflow for identifying and minimizing byproducts.

Synthesis_Pathway cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Ethoxylation cluster_step3 Step 3: Reduction A Nitrobenzene B 3-Nitrobenzenesulfonyl Chloride A->B Chlorosulfonic Acid C 2-[(3-Nitrophenyl)sulfonyl]ethanol B->C Ethanol, Base byproduct1 Isomeric Byproducts (o-, p- isomers) B->byproduct1 D 2-[(3-Aminophenyl)sulfonyl]ethanol C->D H2, Catalyst (e.g., Raney Ni) byproduct2 Di-ethoxylated product, PEG C->byproduct2 byproduct3 Incomplete Reduction Products (Nitroso, Hydroxylamino) Azo/Azoxy Dimers D->byproduct3

References

Optimizing reaction conditions for the synthesis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a key intermediate in the production of reactive dyes.[1][2] The synthesis is typically a two-step process involving the formation of a sulfone intermediate followed by the reduction of a nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

A1: A widely recognized synthetic pathway starts from nitrobenzene. The process involves several key transformations:

  • Sulfochlorination: Nitrobenzene is reacted with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride.[2]

  • Reduction to Sulfinate: The resulting sulfonyl chloride is then reduced, for example with sodium sulfite, to form 3-nitrobenzenesulfinate.[2]

  • Ethoxylation: This intermediate is converted to 2-[(3-nitrophenyl)sulfonyl]ethanol.[2]

  • Nitro Group Reduction: Finally, the nitro group is reduced to an amine, yielding the target molecule, Ethanol, 2-[(3-aminophenyl)sulfonyl]-.[2] This final reduction is often achieved through catalytic hydrogenation using catalysts like Raney nickel.[2]

An alternative approach involves the reaction of sodium benzenesulfinate with ethylene oxide to form 2-phenylsulfonyl ethanol, which is then nitrated and subsequently reduced.[1][3]

Q2: What are the primary applications of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

A2: This compound is a crucial intermediate in the synthesis of reactive dyes.[1][2] It is also used in the development of pharmaceuticals due to its anti-inflammatory and antioxidant properties.[4]

Q3: Are there any safety precautions I should be aware of when handling the intermediate, 2-[(3-nitrophenyl)sulfonyl]ethanol?

A3: Yes, the presence of the nitro group requires careful handling. It is advisable to use proper personal protective equipment, including gloves and safety glasses, as the compound may cause skin and eye irritation.[4] Ensure adequate ventilation to avoid inhaling any potentially toxic fumes.[4]

Troubleshooting Guides

Part 1: Synthesis of 2-[(3-nitrophenyl)sulfonyl]ethanol (Sulfonylation Step)

Issue 1: Low Yield of 2-[(3-nitrophenyl)sulfonyl]ethanol.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Hydrolysis of Sulfonyl Chloride Ensure all reactants, solvents, and glassware are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Sulfonyl chlorides are sensitive to moisture and can hydrolyze, reducing the yield of the desired product.[5]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some sulfonylation reactions proceed at room temperature, others may require heating to achieve a satisfactory rate.[6]Temperature can significantly influence the rate of reaction.
Poor Quality of Starting Materials Use pure and dry starting materials. If possible, use freshly prepared or purified 3-nitrobenzenesulfonyl chloride.Impurities in the starting materials can lead to side reactions and lower yields.

Issue 2: Formation of Multiple Products.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Side Reactions of Sulfonyl Chloride Control the stoichiometry of the reactants carefully. Consider the slow, dropwise addition of the sulfonyl chloride to the reaction mixture at a controlled temperature.This can help to minimize side reactions and the formation of undesired byproducts.[5]
Reaction with Solvent Choose an inert solvent that does not react with the sulfonyl chloride.The solvent should be selected to ensure it does not participate in the reaction.
Part 2: Reduction of 2-[(3-nitrophenyl)sulfonyl]ethanol to Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Issue 1: Incomplete Reduction of the Nitro Group.

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Inactive Catalyst (Catalytic Hydrogenation) Use a fresh or high-quality catalyst (e.g., Pd/C, Raney Nickel).[7][8] Consider increasing the catalyst loading or the hydrogen pressure.Catalysts can deactivate over time or due to improper handling.[7] Higher catalyst loading or pressure can improve reaction rates.[7][9]
Poor Solubility of Starting Material Select a solvent system in which the nitro compound is soluble.[7] A co-solvent system like ethanol/water might be beneficial.[7]Good solubility is crucial for efficient contact between the substrate and the catalyst or reducing agent.[7]
Insufficient Reducing Agent (Metal/Acid Reduction) Ensure an adequate excess of the metal (e.g., Fe, Sn, Zn) and acid is used to drive the reaction to completion.[7][10]Stoichiometry is critical for complete conversion.

Issue 2: Formation of Side Products (e.g., hydroxylamines, azoxy compounds).

Potential Cause Troubleshooting Suggestion Supporting Evidence/Rationale
Stepwise Nature of Nitro Reduction Ensure a sufficient excess of the reducing agent is used to promote complete reduction to the amine.[7]This helps to reduce any partially reduced intermediates that may have formed.[7]
Localized Overheating Maintain proper temperature control, especially for exothermic reactions, to prevent the formation of side products like azobenzene derivatives.[7]Uncontrolled temperature can lead to undesired reaction pathways.
Hydrogen Starvation (Catalytic Hydrogenation) Ensure adequate stirring and hydrogen supply to prevent the formation of intermediates like azines, which can poison the catalyst.Good mass transfer of hydrogen is essential for a clean and complete reaction.

Experimental Protocols

Synthesis of 2-[(3-nitrophenyl)sulfonyl]ethanol

This procedure is a representative method and may require optimization.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve ethanolamine in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]

Reduction of 2-[(3-nitrophenyl)sulfonyl]ethanol using Catalytic Hydrogenation

  • Reaction Setup: To a hydrogenation vessel, add 2-[(3-nitrophenyl)sulfonyl]ethanol and a suitable solvent (e.g., ethanol, ethyl acetate).[12]

  • Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel.[8][12]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.[13]

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Visualized Workflows

cluster_synthesis Synthesis Workflow Nitrobenzene Nitrobenzene 3-Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl_Chloride Nitrobenzene->3-Nitrobenzenesulfonyl_Chloride Chlorosulfonic Acid 2-[(3-nitrophenyl)sulfonyl]ethanol 2-[(3-nitrophenyl)sulfonyl]ethanol 3-Nitrobenzenesulfonyl_Chloride->2-[(3-nitrophenyl)sulfonyl]ethanol Ethanolamine Ethanol, 2-[(3-aminophenyl)sulfonyl]- Ethanol, 2-[(3-aminophenyl)sulfonyl]- 2-[(3-nitrophenyl)sulfonyl]ethanol->Ethanol, 2-[(3-aminophenyl)sulfonyl]- Reduction (e.g., H2, Pd/C) cluster_troubleshooting Troubleshooting: Incomplete Nitro Reduction Start Start Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Increase_Catalyst Increase catalyst loading or H2 pressure Check_Catalyst->Increase_Catalyst No Check_Solubility Is the starting material soluble? Check_Catalyst->Check_Solubility Yes Increase_Catalyst->Check_Solubility Change_Solvent Use a co-solvent system (e.g., EtOH/Water) Check_Solubility->Change_Solvent No Check_Reducing_Agent Is there sufficient reducing agent? (for Metal/Acid) Check_Solubility->Check_Reducing_Agent Yes Change_Solvent->Check_Reducing_Agent Add_More_Reagent Add more reducing agent Check_Reducing_Agent->Add_More_Reagent No Success Complete Reaction Check_Reducing_Agent->Success Yes Add_More_Reagent->Success

References

Addressing stability problems of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS: 5246-57-1). This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and conditions. Find answers to frequently asked questions and use the troubleshooting guide to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethanol, 2-[(3-aminophenyl)sulfonyl]- and what are its key chemical features?

A1: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical compound with the molecular formula C₈H₁₁NO₃S.[1][2][3] Its structure features a primary aromatic amine (an aniline derivative) and a sulfone functional group. These groups are the primary determinants of its chemical reactivity and stability. The compound is reportedly a white to brown powder and is soluble in methanol.[2][4][5]

Q2: What are the primary stability concerns for this compound?

A2: Due to its chemical structure, the primary stability concerns are:

  • Oxidation of the Aromatic Amine: The 3-aminophenyl group is susceptible to oxidation, which can occur in the presence of air (oxygen), light, or oxidizing agents. This degradation often results in the formation of colored impurities. Primary aromatic amines are known to be lipid-soluble and can be absorbed through the skin.[6]

  • pH Sensitivity: The basicity of the aromatic amine is relatively weak due to the electron-withdrawing nature of the sulfonyl group and resonance delocalization of the nitrogen lone pair into the aromatic ring.[7][8][9] Extreme pH conditions (strong acid or base) can lead to hydrolysis or other degradative reactions. Aromatic amines are generally less stable in acidic food simulants like acetic acid.[10]

  • Photosensitivity: Exposure to UV or visible light can promote oxidative degradation pathways.

Q3: What is a forced degradation study and why is it relevant for this compound?

A3: A forced degradation or stress study is an essential part of pharmaceutical development where a drug substance or product is intentionally exposed to harsh conditions beyond standard accelerated stability testing.[11][12][13] These conditions include high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light. The goal is to identify potential degradation products and pathways, which helps in developing stable formulations and robust analytical methods.[13] Given the reactive nature of the aromatic amine moiety, a forced degradation study is critical for understanding the stability profile of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Troubleshooting Guide

This guide addresses common problems observed during the handling and analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- in solution.

Observed Problem Potential Cause Recommended Action
Solution turns yellow, brown, or pink upon standing.Oxidation of the Aromatic Amine: This is the most common degradation pathway for aromatic amines, accelerated by air, light, or trace metal impurities.• Prepare solutions fresh whenever possible.• Use de-gassed or sparged solvents (e.g., with nitrogen or argon) to minimize dissolved oxygen.• Protect solutions from light using amber vials or by covering them with aluminum foil.• Consider adding an antioxidant (e.g., BHT, sodium metabisulfite) if compatible with your experimental design.
A new, unknown peak appears in the HPLC chromatogram over time.Chemical Degradation: This indicates the formation of one or more degradation products. The new peak could be an oxidation product, a hydrolysate, or a photosensitive byproduct.• Characterize the new peak using LC-MS to determine its mass and propose a structure.[14]• Perform a forced degradation study (see protocol below) to systematically identify degradation products under specific stress conditions (acid, base, oxidation, etc.). This will help in pinpointing the cause.• Re-evaluate your chosen solvent and storage conditions for compatibility.
Poor recovery or loss of parent compound in acidic mobile phases (pH < 3).Acid-Catalyzed Degradation: Primary aromatic amines can be unstable in highly acidic environments.[10] While protonation can stabilize the amine against oxidation, other degradation pathways may be initiated.• If possible, adjust the mobile phase pH to be in the range of 3-7.• Keep sample residence time in the autosampler to a minimum.• If low pH is required for chromatography, ensure the sample is dissolved in a weaker solvent and injected promptly.
Precipitation or cloudiness observed in aqueous buffers.Poor Solubility or Salt Formation: The compound is soluble in methanol but may have limited solubility in aqueous buffers, especially at certain pH values where it may not be ionized.[4][5]• Confirm the solubility of the compound in your specific buffer system.• Consider adding a small percentage of an organic co-solvent like acetonitrile or methanol to your buffer to improve solubility.• Adjust the pH to see if solubility improves.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical procedure to investigate the stability of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent where it is known to be stable, such as methanol or acetonitrile.[15]

  • Stress Conditions:

    • For each condition, mix the stock solution with the stressor agent, typically in a 1:1 ratio. Aim for a final compound concentration of ~0.5 mg/mL. Store a control sample (dissolved in the analysis solvent) at 4°C protected from light.

    • Acid Hydrolysis: Use 0.1 N HCl.

    • Base Hydrolysis: Use 0.1 N NaOH.

    • Oxidative Degradation: Use 3% Hydrogen Peroxide (H₂O₂).

    • Thermal Stress: Incubate the stock solution (solid and in solution) at 60°C.

    • Photolytic Stress: Expose the stock solution (in a quartz cuvette or clear vial) to a photostability chamber with a light source compliant with ICH Q1B guidelines.

  • Sample Handling and Analysis:

    • Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).

    • At each time point, withdraw an aliquot. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Analyze all samples (including the control) by a stability-indicating HPLC-UV method.[14][15] Use a mass spectrometer (LC-MS) for peak identification.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

    • Identify and quantify major degradation products. The industry-accepted range for significant degradation is between 5-20%.[13]

Visualizations

Potential Degradation Pathway

The primary aromatic amine is the most likely site of initial degradation, particularly via oxidation.

G Parent Ethanol, 2-[(3-aminophenyl)sulfonyl]- Oxidized Oxidized Products (e.g., Nitroso, Nitro, Colored Polymers) Parent->Oxidized Oxidation Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Hydrolysis Stressor1 O₂, Light, Heat Stressor2 Strong Acid / Base

Caption: Potential degradation pathways for the target compound.

Forced Degradation Workflow

This diagram illustrates the logical flow of a forced degradation experiment.

G Start Prepare 1 mg/mL Stock Solution Stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Incubate Incubate for Set Time Points (e.g., 24h, 48h) Stress->Incubate Neutralize Neutralize / Dilute Samples Incubate->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Evaluate Evaluate Data: - Calculate % Degradation - Identify Degradants - Establish Degradation Profile Analyze->Evaluate End Report Findings Evaluate->End

Caption: Workflow for a typical forced degradation study.

References

Technical Support Center: Purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

A1: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reduction of the corresponding nitro compound, 2-[(3-nitrophenyl)sulfonyl]ethanol. Impurities can arise from several sources:

  • Incomplete Reduction: The presence of the starting material, 2-[(3-nitrophenyl)sulfonyl]ethanol, is a common impurity if the reduction is not driven to completion.

  • Reduction Intermediates: Partial reduction of the nitro group can lead to the formation of intermediates such as nitroso and hydroxylamine compounds.

  • Coupling Byproducts: Under certain reduction conditions, especially with metal hydrides, azo compounds can be formed as byproducts.

  • Isomeric Impurities: If the starting materials are not isomerically pure, ortho- and para-isomers of the final product may be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup may remain in the crude product.

Q2: My purified product has a yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A colored tint in the final product often indicates the presence of trace impurities, particularly oxidized species or residual nitro-aromatic compounds. Activated charcoal treatment during recrystallization can be effective in removing colored impurities.

Q3: I am observing "oiling out" instead of crystallization during the purification process. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solute is highly impure or if the cooling rate is too fast. To address this, try the following:

  • Add a small amount of the "good" solvent to the hot solution to ensure complete dissolution.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound, if available.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Low Purity After Recrystallization
Symptom Possible Cause(s) Recommended Solution(s)
Broad melting point range or melting point lower than expected. Presence of impurities that depress the melting point.Perform a second recrystallization. Consider using a different solvent system. If impurities are significantly different in polarity, consider column chromatography.
Presence of starting material (nitro compound) in NMR or HPLC analysis. Incomplete reduction reaction.Optimize the reduction reaction conditions (e.g., increase reaction time, temperature, or amount of reducing agent). Purify the crude product using column chromatography to separate the more polar product from the less polar starting material.
Multiple spots on Thin Layer Chromatography (TLC) after recrystallization. Co-crystallization of impurities with the product. The chosen solvent system is not optimal for separating the impurities.Select a different recrystallization solvent or a solvent/anti-solvent system.[1] Perform column chromatography for a more effective separation.
Issues with Column Chromatography
Symptom Possible Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities. Inappropriate solvent system (mobile phase).Optimize the mobile phase polarity using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane.
The compound is not eluting from the column. The mobile phase is not polar enough. The compound may be adsorbing too strongly to the silica gel.Gradually increase the polarity of the mobile phase. If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve elution.
The compound is eluting too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system.

Data Presentation

The following table summarizes representative data on the purity of Ethanol, 2-[(3-aminophenyl)sulfonyl]- before and after applying different purification techniques.

Purification Method Purity of Crude Product (%) Purity of Final Product (%) Typical Yield (%)
Single-Solvent Recrystallization (Methanol)8595-9770-80
Mixed-Solvent Recrystallization (Methanol/Water)85>9860-75
Silica Gel Column Chromatography85>9950-70

Note: The purity values are typically determined by High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol is designed for researchers familiar with standard laboratory techniques.

Materials:

  • Crude Ethanol, 2-[(3-aminophenyl)sulfonyl]-

  • Methanol (HPLC grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask with stirring. The compound is soluble in methanol.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. Water acts as the anti-solvent.

  • Redissolution: If persistent turbidity occurs, add a few drops of hot methanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude Ethanol, 2-[(3-aminophenyl)sulfonyl]-

  • Silica gel (for column chromatography)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50% ethyl acetate in hexanes, then 100% ethyl acetate) to elute the compounds from the column. The more polar product will elute after the less polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from a protocol for the analysis of the para-isomer and should be validated for the meta-isomer.[3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol, 2-[(3-aminophenyl)sulfonyl]- reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 30% acetonitrile in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualization

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Purification_Troubleshooting start Crude Product Purity Assessment (TLC/HPLC) recrystallization Attempt Recrystallization (e.g., Methanol/Water) start->recrystallization check_purity1 Check Purity (TLC/HPLC/Melting Point) recrystallization->check_purity1 pure_product Pure Product (>98%) check_purity1->pure_product Purity is High oiling_out Issue: Oiling Out check_purity1->oiling_out Oiling Out Occurs low_purity Issue: Low Purity check_purity1->low_purity Purity is Low troubleshoot_oiling Troubleshoot Oiling Out: - Slower cooling - Add more 'good' solvent - Scratch flask/add seed crystal oiling_out->troubleshoot_oiling column_chromatography Perform Column Chromatography low_purity->column_chromatography troubleshoot_oiling->recrystallization Retry check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 check_purity2->pure_product Purity is High troubleshoot_column Troubleshoot Column: - Optimize mobile phase - Check for compound stability on silica check_purity2->troubleshoot_column Purity is Low troubleshoot_column->column_chromatography Retry

Caption: A troubleshooting workflow for the purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

References

Modifying experimental protocols for 2-((p-aminophenyl)sulphonyl)ethanol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying experimental protocols for the derivatization of 2-((p-aminophenyl)sulphonyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-((p-aminophenyl)sulphonyl)ethanol available for derivatization?

A1: The primary reactive sites are the aromatic amino group (-NH₂) and the terminal hydroxyl group (-OH). The aromatic amine can undergo reactions like acylation and alkylation, while the hydroxyl group is suitable for esterification and etherification[1].

Q2: Why is it sometimes necessary to protect the amino group during the synthesis of sulfonamides?

A2: Protecting the amino group, often by acetylation, prevents unwanted side reactions. For instance, during the preparation of a sulfonyl chloride, an unprotected aniline could react with the newly formed sulfonyl chloride, leading to polymer formation[2].

Q3: What are common impurities that might be present in the final derivatized product?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers (e.g., ortho-isomers) formed during precursor synthesis. Effective purification methods like recrystallization or column chromatography are crucial to remove these impurities[3].

Q4: Which analytical techniques are recommended for confirming the structure of the derivatized product?

A4: For structural confirmation and purity assessment, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are recommended[1]. For quantitative analysis and separation of the product from impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools[4][5].

Troubleshooting Guides

Problem 1: Low yield during N-acylation of the aromatic amino group.

Potential Cause Recommended Solution
Moisture Contamination Sulfonyl chlorides and acyl chlorides are sensitive to moisture, which can lead to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help[3][6].
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature[6]. Ensure the correct stoichiometry of reagents is used[3].
Poor Quality of Acylating Agent Use a fresh or recently purified acylating agent (e.g., benzoyl chloride) to ensure its reactivity has not been compromised by degradation[6].
Steric Hindrance If the acylating agent or the substrate is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature or time may be necessary[6].

Problem 2: Difficulty in purifying the final derivatized product.

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Optimize the reaction conditions to drive the reaction to completion. During work-up, use appropriate aqueous washes (e.g., dilute acid or base) to remove unreacted starting materials[3].
Formation of Side Products Maintain careful control over reaction temperature, as exothermic reactions can lead to the formation of undesired byproducts[3].
Ineffective Purification Technique For purification, crystallization is often a preferred method for obtaining highly pure sulfonamides. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) to find the optimal conditions for recrystallization. If crystallization is challenging, column chromatography is a reliable alternative[3][6].

Experimental Protocols

N-Acylation of 2-((p-aminophenyl)sulphonyl)ethanol

This protocol describes the synthesis of an N-acylated derivative of 2-((p-aminophenyl)sulphonyl)ethanol.

Materials:

  • 2-((p-aminophenyl)sulphonyl)ethanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Benzoyl chloride

  • 5% Citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve 1 mmol of 2-((p-aminophenyl)sulphonyl)ethanol in 10 mL of anhydrous DCM in a round-bottom flask.

  • Add 1.2 mmol of triethylamine to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add 1.1 mmol of benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 10 mL of 5% citric acid solution (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once)[1].

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography using an ethyl acetate/hexane gradient to yield the desired N-acylated product[1].

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry[1].

O-Esterification of 2-((p-aminophenyl)sulphonyl)ethanol

This protocol details the esterification of the hydroxyl group of 2-((p-aminophenyl)sulphonyl)ethanol.

Materials:

  • 2-((p-aminophenyl)sulphonyl)ethanol

  • Benzoic acid

  • Anhydrous dichloromethane (DCM)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • 5% Citric acid solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Suspend 1 mmol of 2-((p-aminophenyl)sulphonyl)ethanol and 1.2 mmol of benzoic acid in 15 mL of anhydrous DCM.

  • Add 1.5 mmol of DCC and a catalytic amount (0.1 mmol) of DMAP to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 10 mL of 5% citric acid solution (twice), 10 mL of saturated NaHCO₃ solution (twice), and 10 mL of brine (once)[1].

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography using an ethyl acetate/hexane gradient to yield the desired ester[1].

  • Confirm the structure of the purified product using appropriate analytical techniques[1].

Quantitative Data Summary

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterN-Acylation ProtocolO-Esterification Protocol
Starting Material 1 mmol1 mmol
Acylating/Esterifying Agent 1.1 mmol (Benzoyl chloride)1.2 mmol (Benzoic acid)
Base/Coupling Agent 1.2 mmol (Triethylamine)1.5 mmol (DCC)
Catalyst -0.1 mmol (DMAP)
Solvent 10 mL (Anhydrous DCM)15 mL (Anhydrous DCM)
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 12 hours24 hours

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Starting Material in Anhydrous Solvent add_reagents Add Base/Coupling Agents and Derivatizing Agent start->add_reagents react Stir under Controlled Temperature and Time add_reagents->react wash Aqueous Washes (Acid, Base, Brine) react->wash TLC Monitoring dry Dry Organic Layer (e.g., MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General workflow for the derivatization of 2-((p-aminophenyl)sulphonyl)ethanol.

troubleshooting_logic start Low Product Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes degradation Product Degradation? start->degradation No solution1 Optimize Time/Temp Check Reagent Quality incomplete_rxn->solution1 Yes solution2 Ensure Anhydrous Conditions incomplete_rxn->solution2 Check for Moisture solution3 Use Milder Work-up Conditions degradation->solution3 Yes

References

Common challenges in handling air-sensitive "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS 5246-57-1). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when handling this potentially air-sensitive compound.

Frequently Asked Questions (FAQs)

Q1: Is "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" an air-sensitive compound?

A1: While not classified as pyrophoric, the aminophenyl group in the molecule is susceptible to oxidation upon prolonged exposure to air and light. This can lead to discoloration and the formation of impurities, which may affect experimental outcomes. For best results, it should be handled with precautions similar to those for other air-sensitive aromatic amines.

Q2: My solid "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" has changed color from white to brown. What does this indicate?

A2: The color change from white/off-white to yellow or brown is a common indicator of oxidation of the aromatic amine functional group. This process can be accelerated by exposure to air, light, and elevated temperatures. While the compound may still be usable for some applications, the presence of colored impurities suggests a degree of degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It should be kept in a cool, dry, and dark place.

Q4: Can I use the discolored (brown) reagent in my synthesis?

A4: Using discolored reagent is not recommended for reactions where high purity is critical, as the colored impurities may lead to side reactions or difficulties in purification. For less sensitive applications, its use might be acceptable, but a preliminary small-scale test is advisable. If possible, purification of the discolored material by recrystallization may be an option, though this should be validated for your specific needs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound darkens during reaction. Oxidation of the aminophenyl group by atmospheric oxygen dissolved in solvents or present in the reaction headspace.Degas all solvents prior to use by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.Run the reaction under a positive pressure of an inert gas.
Inconsistent reaction yields or unexpected byproducts. 1. Degradation of the starting material due to improper storage. 2. Side reactions unrelated to air sensitivity, such as N,N-dialkylation if the amine is deprotonated.Use a fresh, properly stored batch of the reagent.Carefully control stoichiometry and consider the choice of base and reaction temperature to minimize side reactions.
Poor solubility of the compound in the reaction solvent. The compound is a solid and may have limited solubility in non-polar organic solvents.The compound is known to be soluble in methanol.For other solvents, consider gentle heating under an inert atmosphere to aid dissolution.Perform solubility tests with small amounts of material before scaling up.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-

PropertyValueSource
CAS Number 5246-57-1
Molecular Formula C₈H₁₁NO₃S
Molecular Weight 201.24 g/mol
Appearance White to Brown solid/powder
Melting Point 74-75 °C
Solubility Soluble in Methanol

Table 2: Qualitative Stability Profile

Condition Stability Observations
Exposure to Air (Oxygen) LowGradual discoloration (yellowing/browning) over time.
Exposure to Light LowDiscoloration may be accelerated.
Inert Atmosphere (N₂, Ar) HighColor and purity are maintained for longer periods.
Elevated Temperature ModerateMay accelerate degradation, especially in the presence of air.
Moisture ModerateAromatic amines can be hygroscopic; store in a dry environment.

Experimental Protocols & Workflows

General Protocol for Handling Solid "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"
  • Preparation: Before opening the reagent container, prepare a reaction vessel that has been dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: If weighing outside of a glovebox, establish a positive pressure of inert gas in the flask where the reagent will be added.

  • Weighing and Transfer: Briefly remove the reagent from storage. Weigh the desired amount quickly and transfer it to the reaction vessel. If possible, perform this transfer under a blanket of inert gas.

  • Resealing: Tightly reseal the reagent container, purge the headspace with inert gas if possible, and wrap the cap with paraffin film before returning it to storage.

  • Dissolution: Add degassed solvent to the reaction vessel containing the solid reagent under a positive pressure of inert gas.

Workflow for Handling "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

G cluster_prep Preparation cluster_handling Handling cluster_reaction_setup Reaction Setup cluster_storage Storage prep_flask Dry Reaction Flask in Oven cool_flask Cool Flask Under N₂/Ar prep_flask->cool_flask transfer Transfer to Flask under N₂ flow cool_flask->transfer weigh Weigh Solid Reagent Quickly weigh->transfer reseal Reseal Container Tightly weigh->reseal add_solvent Add Degassed Solvent transfer->add_solvent start_reaction Proceed with Reaction add_solvent->start_reaction purge Purge Headspace with N₂ reseal->purge store Store in Cool, Dark, Dry Place purge->store G A Ethanol, 2-[(3-aminophenyl)sulfonyl]- (Fresh, White Solid) B Exposure to Air (O₂) and/or Light A->B C Oxidized Intermediates (e.g., N-oxides, nitroso compounds) B->C D Further Oxidation & Polymerization C->D E Colored Impurities (Degraded, Brown Product) D->E

Interpreting unexpected results in experiments with "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS No. 5246-57-1).

Frequently Asked Questions (FAQs)

Q1: What is Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a chemical compound from the group of substituted anilines and sulfones.[1] Its chemical formula is C8H11NO3S.[1][2] It is also known by other names such as 3-Aminophenyl(hydroxyethyl)sulfone and Aminosulfon B.[1][3] This compound is primarily used as an important intermediate in the synthesis of reactive dyes.[1][4][5] It also has potential applications in the pharmaceutical industry as a building block for sulfonamide-based drugs.[2][]

Q2: What are the main applications of this compound?

The primary industrial application of Ethanol, 2-[(3-aminophenyl)sulfonyl]- is in the manufacturing of reactive dyes.[1][3][4] It serves as a precursor for various azo dyes. For example, it is used in the synthesis of C.I. Reactive Blue 19.[1][3] Additionally, it is explored in pharmaceutical research for synthesizing new chemical entities.[2][]

Q3: What are the physical and chemical properties of Ethanol, 2-[(3-aminophenyl)sulfonyl]-?

The known physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular FormulaC8H11NO3S[1][2][7]
Molar Mass201.24 g/mol [1][7]
AppearanceWhite to brown powder/crystal[1][7]
Melting Point74-75 °C or 90.2 °C[1][8][9]
Boiling Point~487.7 °C (Predicted)[8][9]
Density1.364 g/cm³[1][3][8]
SolubilitySoluble in Methanol[8][9]
pKa~13.73 (Predicted)[8][9]

Q4: What are the recommended safety precautions when handling this compound?

It is important to handle this chemical with care. Safety information suggests that it may cause skin and eye irritation.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Work in a well-ventilated area to avoid inhalation of any fumes.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Synthesis Troubleshooting

The synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol is a multi-step process, typically starting from nitrobenzene.[1][3]

Q1: My reaction yield is consistently low. What are the possible causes and solutions?

Low yields can stem from several factors throughout the multi-step synthesis.

  • Incomplete Reduction of the Nitro Group: The final step of the synthesis is the reduction of a nitro group to an amine.[1][3]

    • Possible Cause: Inactive catalyst (e.g., Raney-Nickel), insufficient hydrogen pressure, or catalyst poisoning.

    • Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure or reaction time. Ensure all reagents and solvents are pure and free of potential catalyst poisons.

  • Suboptimal Reaction Conditions in Preceding Steps: Each step of the synthesis (sulfochlorination, reduction to sulfinate, ethoxylation) has its own optimal conditions.

    • Possible Cause: Incorrect temperature, reaction time, or stoichiometry of reagents.

    • Solution: Carefully review and optimize the reaction conditions for each step as described in established protocols. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q2: I am observing significant impurities in my final product. How can I identify and remove them?

Impurities can be carried over from previous steps or generated through side reactions.

  • Starting Materials: Unreacted intermediates from any of the synthesis steps can be present.[10]

  • Isomers: Formation of ortho- or para-isomers can occur during the initial sulfochlorination of nitrobenzene.[10]

  • Purification Methods:

    • Recrystallization: This is a common method for purifying the final product. The choice of solvent is crucial for effective purification.[10] Experiment with different solvents or solvent mixtures to achieve the best separation.

    • Column Chromatography: For more challenging separations, column chromatography can be an effective purification technique.[10]

Experimental Protocols

General Synthesis Protocol (based on the Nitrobenzene pathway[1][3])

  • Sulfochlorination: React nitrobenzene with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride.

  • Reduction to Sulfinate: Reduce the 3-nitrobenzenesulfonyl chloride with a reducing agent like sodium sulfite to yield sodium 3-nitrobenzenesulfinate.

  • Ethoxylation: React the sulfinate with an ethoxylating agent (e.g., ethylene oxide or 2-chloroethanol) to form 2-[(3-nitrophenyl)sulfonyl]ethanol.

  • Reduction of Nitro Group: Reduce the nitro group of 2-[(3-nitrophenyl)sulfonyl]ethanol to an amine group using a catalyst such as Raney-Nickel under a hydrogen atmosphere to obtain the final product, 2-[(3-aminophenyl)sulfonyl]ethanol.

Visualizations

SynthesisWorkflow Nitrobenzene Nitrobenzene Step1 Sulfochlorination Nitrobenzene->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 SodiumSulfite Sodium Sulfite SodiumSulfite->Step2 Intermediate2 3-Nitrobenzenesulfinate Step2->Intermediate2 Step3 Ethoxylation Intermediate2->Step3 EthyleneOxide Ethoxylation Agent EthyleneOxide->Step3 Intermediate3 2-[(3-Nitrophenyl)sulfonyl]ethanol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 RaneyNickel Raney-Nickel / H2 RaneyNickel->Step4 FinalProduct Ethanol, 2-[(3-aminophenyl)sulfonyl]- Step4->FinalProduct

Caption: Multi-step synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

TroubleshootingWorkflow Start Unexpected Result in Synthesis Problem Low Yield or Impure Product? Start->Problem LowYield Low Yield Problem->LowYield Low Yield ImpureProduct Impure Product Problem->ImpureProduct Impure CheckReduction Check Final Reduction Step (Catalyst, H2 Pressure) LowYield->CheckReduction CheckPreceding Review Conditions of Preceding Steps (Temp, Time) CheckReduction->CheckPreceding Optimize Optimize Reaction Conditions CheckPreceding->Optimize IdentifyImpurity Identify Impurities (TLC, NMR, etc.) ImpureProduct->IdentifyImpurity PurificationMethod Select Purification Method IdentifyImpurity->PurificationMethod Recrystallization Recrystallization (Test Solvents) PurificationMethod->Recrystallization Common Impurities ColumnChromatography Column Chromatography PurificationMethod->ColumnChromatography Difficult Separation

References

Preventing degradation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS: 5246-57-1) in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation during storage and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" might be degrading?

A1: The primary indicators of degradation are a noticeable change in the appearance of the compound. This can include a color change from its typical white to brown hue, the development of an odor, or a change in its physical state, such as clumping or melting.[1][2]

Q2: What are the optimal storage conditions for long-term stability?

A2: For maximum stability, "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" should be stored in a cool, dry environment, under an inert atmosphere such as argon or nitrogen.[3][4][5] It is also crucial to protect the compound from light.[6]

Q3: How does exposure to air and moisture affect the compound?

A3: As an aromatic amine, this compound is susceptible to oxidation when exposed to air, which can lead to the formation of colored impurities.[1][2] Furthermore, being hygroscopic, it can absorb moisture from the atmosphere, which may lead to hydrolysis of the sulfonyl group.[3]

Q4: Is temperature control critical for storing this compound?

A4: Yes, temperature control is important. It is recommended to store the compound at temperatures below 30°C (86°F) to minimize volatility and maintain its stability.[3] For long-term storage, refrigeration at 2-8°C is advisable.

Q5: What type of container is best for storing "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"?

A5: To protect against light and air, it is best to store the compound in a tightly sealed amber glass vial or a container wrapped in aluminum foil.[4][6] For highly sensitive applications, storing under an inert gas in a sealed ampoule is the most secure method.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

Observed Issue Potential Cause Recommended Action
Color Change (White to Brown/Reddish) Oxidation of the aminophenyl group due to air exposure.[1][2]Purge the container with an inert gas (argon or nitrogen) before sealing. For future use, handle the compound in a glovebox or under a continuous stream of inert gas.
Clumping or Caking of the Powder Absorption of moisture from the air (hygroscopicity).[3]Store the compound in a desiccator containing a suitable desiccant. Ensure the container is tightly sealed.
Inconsistent Experimental Results Degradation of the compound leading to reduced purity and the presence of impurities.Verify the purity of the compound using the analytical protocol provided below. If degradation is confirmed, it is recommended to use a fresh batch of the compound.
Visible Impurities or Precipitation in Solution Formation of degradation products that are insoluble in the chosen solvent.Before use, visually inspect the solid compound. If preparing a stock solution, filter it to remove any insoluble matter. The purity of the filtered solution should still be confirmed.

Quantitative Storage Recommendations

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.[3][6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group.[4][5]
Light Exposure Store in Darkness (Amber Vial/Foil)Aromatic amines can be light-sensitive and prone to photo-oxidation.[6]
Humidity Low Humidity (Store with Desiccant)Prevents moisture absorption and subsequent hydrolysis.[3]
Container Type Tightly Sealed Amber Glass VialProtects from light and atmospheric contaminants.[4][6]

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

1. Materials and Reagents:

  • "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • Volumetric flasks
  • HPLC vials

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of a reference standard of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • From the stock solution, prepare a working standard of approximately 0.1 mg/mL by diluting with the mobile phase.

3. Sample Solution Preparation:

  • Prepare a sample solution of the stored "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection: UV at 254 nm

5. Analysis:

  • Inject the working standard and the sample solution.
  • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.
  • Calculate the purity of the sample by the area percentage method. The presence of significant additional peaks in the sample chromatogram indicates degradation.

Visualizations

degradation_pathway Compound Ethanol, 2-[(3-aminophenyl)sulfonyl]- Oxidation Oxidation Products (Colored Impurities) Compound->Oxidation O2 (Air) Light Hydrolysis Hydrolysis Products Compound->Hydrolysis H2O (Moisture)

Caption: Potential degradation pathways for "Ethanol, 2-[(3-aminophenyl)sulfonyl]-".

troubleshooting_workflow start Observe Issue with Stored Compound issue_color Color Change? start->issue_color issue_physical Clumping/Caking? issue_color->issue_physical No action_inert Action: Purge with Inert Gas Handle in Glovebox issue_color->action_inert Yes issue_results Inconsistent Results? issue_physical->issue_results No action_desiccator Action: Store in Desiccator issue_physical->action_desiccator Yes issue_results->start No action_purity Action: Perform Purity Check (HPLC) issue_results->action_purity Yes end Use Fresh Compound if Necessary action_purity->end

Caption: Troubleshooting workflow for degradation issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, a key intermediate in the production of reactive dyes and a potential building block in pharmaceutical synthesis.[1][2] This document outlines and contrasts the established manufacturing routes for this compound with alternative synthesis pathways and functionally similar molecules. Experimental data, where available in public literature, is presented to facilitate an objective assessment of each method's efficiency and potential applicability.

Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE)

The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) is primarily achieved through three main routes, each with distinct starting materials and intermediate steps.

1. The Kato Synthesis: A Route from Sodium Benzenesulfinate

This method, pioneered by Kato, utilizes sodium benzenesulfinate as the initial raw material. The process involves the ethoxylation of sodium benzenesulfinate to produce 2-phenylsulfonyl ethanol (PSE). The PSE intermediate then undergoes nitration followed by hydrogenation to yield the final product, 2-[(3-aminophenyl)sulfonyl]ethanol (APSE).[1]

2. The Sanki Synthesis: An Alternative Path from Thiophenol

The Sanki method offers a different approach starting with thiophenol. The synthesis proceeds by reacting thiophenol with chloroethanol, followed by oxidation of the resulting intermediate with hydrogen peroxide to form 2-phenylsulfonyl ethanol (PSE).[1] Similar to the Kato route, the subsequent steps would involve nitration and reduction to arrive at APSE.

3. Five-Step Synthesis from Nitrobenzene

A more detailed, five-step synthesis route starting from nitrobenzene is also documented. This process involves the following sequence:

  • Sulfochlorination: Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride.

  • Reduction to Sulfinate: The sulfonyl chloride is then reduced using sodium sulfite to form sodium 3-nitrobenzenesulfinate.

  • Ethoxylation: The sulfinate is subsequently converted to 2-[(3-nitrophenyl)sulfonyl]ethanol through an ethoxylation reaction.

  • Reduction of Nitro Group: The nitro group of 2-[(3-nitrophenyl)sulfonyl]ethanol is then reduced to an amino group. This reduction can be achieved through catalytic hydrogenation using catalysts such as Raney nickel.

  • Final Product: This final step yields Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Alternative Compounds and Their Synthesis

In the context of reactive dye synthesis, two notable alternatives to APSE are its para-isomer, Ethanol, 2-[(4-aminophenyl)sulfonyl]-, and N-ethyl-N-(2-hydroxyethyl)aniline.

1. Synthesis of Ethanol, 2-[(4-aminophenyl)sulfonyl]- (p-APSE)

The synthesis of the para-isomer of APSE can be achieved via the reduction of 2-((p-nitrophenyl)sulfonyl)ethanol. A common method involves catalytic hydrogenation using a Pt-SnO2/C catalyst in a solvent such as methanol, with the pH adjusted to 7.[3]

2. Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline

This aniline derivative is another important precursor in dye manufacturing. A high-yield synthesis involves the direct reaction of N-ethylaniline with ethylene oxide in an autoclave. The reaction is catalyzed by taurine and proceeds under elevated temperature and pressure.

Comparative Synthesis Data

The following tables summarize the available experimental data for the synthesis of APSE and its alternatives. It is important to note that a direct comparison is challenging due to the variability in reported experimental conditions and the lack of comprehensive, side-by-side studies in the available literature.

Table 1: Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- (APSE) Intermediates

StepStarting MaterialReagentsProductYield (%)Purity (%)
Sulfochlorination NitrobenzeneChlorosulfonic Acid3-Nitrobenzenesulfonyl Chloride--
Reduction to Sulfinate 3-Nitrobenzenesulfonyl ChlorideSodium SulfiteSodium 3-nitrobenzenesulfinate--
Ethoxylation Sodium 3-nitrobenzenesulfinateEthylene Oxide2-[(3-Nitrophenyl)sulfonyl]ethanol-96.3

Note: Detailed yield and purity data for each step of the APSE synthesis from nitrobenzene are not consistently available in the reviewed literature.

Table 2: Synthesis of Alternative Compounds

ProductStarting MaterialKey Reagents/CatalystYield (%)Purity (%)
Ethanol, 2-[(4-aminophenyl)sulfonyl]- 2-((p-Nitrophenyl)sulfonyl)ethanolPt-SnO2/C, H₂High-
N-ethyl-N-(2-hydroxyethyl)aniline N-ethylanilineEthylene Oxide, Taurine99.4-

Experimental Protocols

Synthesis of 2-[(3-Nitrophenyl)sulfonyl]ethanol (Intermediate for APSE)

This protocol is based on the ethoxylation of sodium 3-nitrobenzenesulfinate. In a flask, 360g of sodium 3-nitrobenzenesulfinate is mixed with 1000mL of water. 160g of ethylene oxide is then added dropwise while maintaining the pH between 7.0 and 7.5 with dilute sulfuric acid. The reaction is carried out at 60°C for 10 hours. The resulting product, 3-(β-hydroxyethyl sulfonyl)-nitrobenzene, is obtained by vacuum suction filtration.[4][5]

Synthesis of N-ethyl-N-(2-hydroxyethyl)aniline

In an autoclave purged with nitrogen, 24.2 kg (200 mol) of N-ethylaniline, 8.9 kg (202 mol) of ethylene oxide, and 242 g (1.9 mol) of taurine are added. The autoclave is sealed and heated to 102°C at a rate of 1°C/min. The reaction temperature will naturally rise to 133°C and is maintained for 4 hours. After cooling to 40°C, the product is collected. This method reportedly yields 32.8 kg of N-ethyl-N-hydroxyethylaniline (99.4% yield).

Performance Comparison in Reactive Dye Synthesis

The primary application of APSE and its alternatives is in the manufacturing of reactive dyes. The position of the amino group on the phenylsulfonyl ethanol backbone can influence the properties of the final dye.

C.I. Reactive Blue 19

Ethanol, 2-[(3-aminophenyl)sulfonyl]- is a key precursor for the synthesis of C.I. Reactive Blue 19, a widely used dye for cellulose fibers known for its brilliant reddish-blue shade and excellent lightfastness.[2][6][7] The synthesis involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2-(3-Aminophenylsulfonyl)ethyl hydrogen sulfate.[2][7]

Fastness Properties

The fastness properties of reactive dyes are critical for their performance. Generally, reactive dyes exhibit good to excellent wash fastness due to the formation of a covalent bond with the fiber.[8] Light fastness, however, is more dependent on the chromophore structure of the dye.[9] For instance, anthraquinone-based chromophores, as found in C.I. Reactive Blue 19, typically impart good light fastness.[9]

Signaling Pathways and Experimental Workflows

Synthesis Pathway of Ethanol, 2-[(3-aminophenyl)sulfonyl]- from Nitrobenzene

G Nitrobenzene Nitrobenzene Sulfochlorination Sulfochlorination (Chlorosulfonic Acid) Nitrobenzene->Sulfochlorination Nitrobenzenesulfonyl_Chloride 3-Nitrobenzenesulfonyl Chloride Sulfochlorination->Nitrobenzenesulfonyl_Chloride Reduction_to_Sulfinate Reduction (Sodium Sulfite) Nitrobenzenesulfonyl_Chloride->Reduction_to_Sulfinate Sodium_Nitrobenzenesulfinate Sodium 3-nitrobenzenesulfinate Reduction_to_Sulfinate->Sodium_Nitrobenzenesulfinate Ethoxylation Ethoxylation (Ethylene Oxide) Sodium_Nitrobenzenesulfinate->Ethoxylation Nitrophenylsulfonyl_Ethanol 2-[(3-Nitrophenyl)sulfonyl]ethanol Ethoxylation->Nitrophenylsulfonyl_Ethanol Reduction_of_Nitro Reduction (e.g., Catalytic Hydrogenation) Nitrophenylsulfonyl_Ethanol->Reduction_of_Nitro APSE Ethanol, 2-[(3-aminophenyl)sulfonyl]- Reduction_of_Nitro->APSE

Caption: A five-step synthesis pathway for APSE starting from nitrobenzene.

General Workflow for Reactive Dye Synthesis and Application

G cluster_synthesis Dye Synthesis cluster_application Dye Application Diazo_Component Diazo Component (e.g., APSE) Diazotization Diazotization Diazo_Component->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Coupling Reaction Diazonium_Salt->Coupling Coupling_Component Coupling Component Coupling_Component->Coupling Reactive_Dye Reactive Dye Coupling->Reactive_Dye Dyeing Dyeing of Fiber Reactive_Dye->Dyeing Fixation Fixation (Alkali) Dyeing->Fixation Washing Washing/Soaping Fixation->Washing Dyed_Fabric Dyed Fabric Washing->Dyed_Fabric

Caption: General workflow from dye synthesis to application on textile fibers.

References

Validating the Structure of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-," a key intermediate in the synthesis of various organic compounds. By presenting experimental data from multiple analytical methods, this document aims to offer a robust framework for researchers engaged in the characterization of this and structurally similar molecules.

Introduction to Structural Validation

The precise structural elucidation of a chemical compound is a cornerstone of chemical research and development, ensuring its identity, purity, and predicting its reactivity and biological activity. For "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (CAS 5246-57-1), a molecule featuring an aromatic amine, a sulfone group, and a primary alcohol, a multi-technique approach is essential for unambiguous structure confirmation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the structural validation process.

Comparative Analysis of Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons.

Proton Assignment "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) "2-(phenylsulfonyl)ethanol" (Experimental) "2-[(4-aminophenyl)sulfonyl]ethanol" (Predicted)
Aromatic-H~6.7-7.3 ppm (multiplet)~7.5-8.0 ppm (multiplet)~6.6 & 7.6 ppm (doublets, AA'BB' system)
-CH₂- (adjacent to SO₂)~3.4-3.6 ppm (triplet)~3.3 ppm (triplet)~3.3-3.5 ppm (triplet)
-CH₂- (adjacent to OH)~3.9-4.1 ppm (triplet)~4.0 ppm (triplet)~3.9-4.1 ppm (triplet)
-OHVariable (broad singlet)Variable (broad singlet)Variable (broad singlet)
-NH₂~3.8 ppm (broad singlet)-~3.9 ppm (broad singlet)

¹³C NMR Spectroscopy: This technique provides information about the different carbon environments in a molecule.

Carbon Assignment "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) "2-(phenylsulfonyl)ethanol" (Experimental) "2-[(4-aminophenyl)sulfonyl]ethanol" (Predicted)
Aromatic C-S~140 ppm~139 ppm~130 ppm
Aromatic C-N~148 ppm-~150 ppm
Aromatic C-H~114-130 ppm~127-134 ppm~113 & 129 ppm
-CH₂- (adjacent to SO₂)~58 ppm~58 ppm~58 ppm
-CH₂- (adjacent to OH)~59 ppm~59 ppm~59 ppm
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.

Ion "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Predicted) "2-(phenylsulfonyl)ethanol" (Experimental - GC-MS)
[M+H]⁺ m/z 202.0532m/z 187.0423
[M+Na]⁺ m/z 224.0351m/z 209.0242
[M-H]⁻ m/z 200.0387m/z 185.0278
Key Fragments Loss of H₂O, SO₂, C₂H₄OLoss of H₂O, SO₂, C₂H₄O, C₆H₅
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Vibrational Mode "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" (Expected) "2-(phenylsulfonyl)ethanol" (Experimental)
O-H (Alcohol)Stretching~3400-3200 cm⁻¹ (broad)~3500 cm⁻¹ (sharp, may be broad if H-bonded)
N-H (Amine)Stretching~3400-3300 cm⁻¹ (two bands for primary amine)-
C-H (Aromatic)Stretching~3100-3000 cm⁻¹~3100-3000 cm⁻¹
C-H (Aliphatic)Stretching~3000-2850 cm⁻¹~3000-2850 cm⁻¹
C=C (Aromatic)Stretching~1600 & 1475 cm⁻¹~1600 & 1450 cm⁻¹
S=O (Sulfone)Asymmetric & Symmetric Stretching~1350-1300 & 1150-1120 cm⁻¹~1320 & 1150 cm⁻¹
C-O (Alcohol)Stretching~1050 cm⁻¹~1080 cm⁻¹
C-N (Amine)Stretching~1340-1250 cm⁻¹-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic structural motifs.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Workflow for Structural Validation

The logical flow for validating the structure of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" using these analytical techniques can be visualized as follows:

G cluster_0 Structural Validation Workflow cluster_1 Spectroscopic Analysis synthesis Synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Fig. 1: Workflow for the structural validation of a synthesized compound.

Conclusion

The structural validation of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" requires a synergistic approach utilizing multiple analytical techniques. ¹H and ¹³C NMR provide detailed information about the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. FTIR spectroscopy serves as a rapid and effective method for identifying the key functional groups. By comparing the experimental data with that of known structural analogs and predicted values, researchers can confidently confirm the structure of the target molecule. The protocols and comparative data presented in this guide offer a practical framework for the successful characterization of this and related compounds.

A Comparative Guide to the Reproducibility of Biological Assays Using 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential performance of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives in various biological assays. Due to the limited direct experimental data on this specific class of molecules, this guide draws upon the well-established activities of the broader sulfonamide class of compounds to present illustrative data and detailed experimental protocols, ensuring a strong foundation for reproducible research.

The molecule 2-[(3-aminophenyl)sulfonyl]ethanol represents a versatile scaffold for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties. This guide explores the potential of 2-[(3-aminophenyl)sulfonyl]ethanol derivatives in key biological assays and provides the methodologies to ensure the reproducibility of these experiments.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for the reproducible evaluation of novel chemical entities. The following workflow outlines the key stages from initial synthesis to comprehensive biological characterization.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Cellular Assays cluster_3 Data Analysis & Validation Synthesis Synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay High-Throughput Screening (e.g., Enzyme Inhibition Assay) Purification->PrimaryAssay Test Compounds CellBasedAssay Cell-Based Assays (e.g., Cytotoxicity, Antibacterial) PrimaryAssay->CellBasedAssay Active Hits Selectivity Selectivity Profiling CellBasedAssay->Selectivity DataAnalysis IC50/Ki Determination & Statistical Analysis Selectivity->DataAnalysis Reproducibility Confirmation of Hits & Reproducibility Assessment DataAnalysis->Reproducibility Conclusion Conclusion Reproducibility->Conclusion

A generalized workflow for the synthesis and biological evaluation of novel compounds.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The reproducibility of antibacterial assays is paramount for the accurate determination of a compound's efficacy.

Illustrative Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table presents hypothetical MIC values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against common bacterial strains, compared to a standard sulfonamide antibiotic.

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Derivative A 1632
Derivative B 816
Sulfamethoxazole 3264
Data is for illustrative purposes only.
Signaling Pathway: Bacterial Folate Biosynthesis

The bacterial folate synthesis pathway is the primary target for sulfonamide antibiotics. These drugs mimic the natural substrate, para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase and halting folate production.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Dihydropteroate Sulfonamide Sulfonamide (e.g., 2-[(3-aminophenyl)sulfonyl]ethanol derivative) Sulfonamide->DHPS Inhibition DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids

Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain overnight in MHB.

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in MHB.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport.

Illustrative Comparative Data: Carbonic Anhydrase Inhibition (Ki)

The inhibitory potency is expressed as the inhibition constant (Ki). The following table shows hypothetical Ki values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against different human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)
Derivative C 3501530
Derivative D 500025050
Acetazolamide 2501225
Data is for illustrative purposes only.
Signaling Pathway: Carbonic Anhydrase Mediated pH Regulation

Carbonic anhydrases catalyze the reversible hydration of CO2 to bicarbonate and a proton, playing a crucial role in maintaining pH homeostasis.

G CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO3- + H+ CA->HCO3 pH_reg pH Regulation HCO3->pH_reg Sulfonamide Sulfonamide Inhibitor Sulfonamide->CA Inhibition

Inhibition of carbonic anhydrase by sulfonamide derivatives.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed rate of CO2 hydration.

  • Reagent Preparation:

    • Purified recombinant human carbonic anhydrase isoforms.

    • Test compound stock solutions.

    • Buffer solution (e.g., Tris-HCl).

    • pH indicator solution (e.g., phenol red).

    • CO2-saturated water.

  • Assay Procedure:

    • Pre-incubate the CA isoenzyme with the test compound at various concentrations.

    • In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution.

  • Data Acquisition:

    • Monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • Data Analysis:

    • Calculate the initial rates from the slope of the linear portion of the absorbance curve.

    • Determine the Ki value by fitting the data to the appropriate inhibition model.

Anticancer and Kinase Inhibition Activity

Sulfonamide derivatives have emerged as promising anticancer agents, with some acting as inhibitors of protein kinases, which are key regulators of cellular processes.

Illustrative Comparative Data: Kinase Inhibition and Cytotoxicity

The following table presents hypothetical IC50 values for 2-[(3-aminophenyl)sulfonyl]ethanol derivatives against a specific kinase and a cancer cell line.

CompoundKinase X IC50 (nM)MCF-7 Cell Line IC50 (µM)
Derivative E 505
Derivative F 20025
Sorafenib 202
Data is for illustrative purposes only.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling

RTKs are a major class of protein kinases that are often dysregulated in cancer. Their signaling cascades control cell proliferation, survival, and migration.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Sulfonamide Derivative) Inhibitor->RTK Inhibition

Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific protein kinase.

  • Reagents:

    • Recombinant protein kinase.

    • Kinase-specific substrate.

    • ATP.

    • Test compound.

    • Assay buffer.

  • Assay Procedure:

    • In a microtiter plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at a specific temperature for a defined time.

  • Detection:

    • Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody or measuring ATP consumption.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cells in a suitable medium in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Control experiments for studying the effects of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to E-64d: A Comparative Analysis of a Cysteine Protease Inhibitor

An important clarification on "Ethanol, 2-[(3-aminophenyl)sulfonyl]-": Initial research indicates that the chemical name "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" primarily refers to an industrial chemical used in the synthesis of reactive dyes.[1] This compound is not typically studied for its biological effects in the manner suggested by the query. However, the experimental context provided in the prompt strongly aligns with the well-researched cysteine protease inhibitor, E-64d (also known as Aloxistatin) .[2] Given the request for a comparison of biological effects, control experiments, and signaling pathways, this guide will focus on E-64d.

E-64d is a cell-permeable, irreversible inhibitor of a broad range of cysteine proteases, including cathepsins and calpains.[3][4] It is a synthetic analog of E-64 and is often used in both in vitro and in vivo studies to investigate the roles of these proteases in various cellular processes.[2]

Comparison with Alternative Cysteine Protease Inhibitors

E-64d is a valuable tool for researchers, but its performance should be considered in the context of other available cysteine protease inhibitors. The choice of inhibitor often depends on the specific protease target, the experimental system (cell-free, cell-based, or in vivo), and the desired properties such as reversibility and cell permeability.

Below is a comparison of E-64d with other commonly used cysteine protease inhibitors, Leupeptin and ALLN (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal).

InhibitorTarget ProteasesMechanism of ActionCell PermeabilityPotency (IC50)Key Characteristics & Considerations
E-64d (Aloxistatin) Broad-spectrum cysteine proteases (Cathepsins B, H, K, L; Calpains)[4]Irreversible, covalent modification of the active site cysteine[4]Yes[3]~0.5-1 µM for calpain[4]Prodrug, hydrolyzed to the active form E-64c intracellularly. Low toxicity.[3]
Leupeptin Serine and cysteine proteases (e.g., trypsin, plasmin, papain, calpain, cathepsin B)[5]Reversible, competitive aldehyde inhibitorLimitedVaries by targetA peptide aldehyde that can also inhibit some serine proteases. Less potent than E-64d for some targets.[6]
ALLN Calpains and proteasomeReversible, competitive aldehyde inhibitorYesVaries by targetAlso a potent inhibitor of the proteasome, which can confound results when studying specific cysteine proteases.

Control Experiments for Studying the Effects of E-64d

To ensure the validity of experimental results when studying the effects of E-64d, a series of control experiments are essential.

  • Vehicle Control: This is the most crucial control. E-64d is often dissolved in a solvent like DMSO or ethanol before being added to the experimental system.[7] The vehicle control group is treated with the same concentration of the solvent alone to account for any effects of the solvent on the experimental outcome.

  • Negative Control (No Enzyme): In in vitro enzyme activity assays, a control reaction without the protease should be included to measure the background signal or any non-enzymatic substrate degradation.[8]

  • Positive Control Inhibitor: To validate the assay system, a known inhibitor of the target protease can be used as a positive control. For instance, when studying cathepsin B, E-64 itself can be used as a positive control inhibitor in a screening assay.

  • Inactive Analog Control: If available, an inactive analog of E-64d that cannot bind to the active site of the protease would be an ideal negative control to demonstrate that the observed effects are due to the specific inhibitory activity of E-64d and not due to off-target effects of the chemical structure.

  • Dose-Response Experiment: To demonstrate a specific effect, the biological response should be dependent on the concentration of E-64d. A dose-response curve helps to determine the potency of the inhibitor (e.g., IC50 or EC50).[9]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experiments. Below are representative protocols for assays commonly used to study the effects of E-64d on its primary targets.

In Vitro Cathepsin B Activity Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin B inhibitor screening kits.[8][10][11]

Objective: To measure the inhibitory effect of E-64d on the enzymatic activity of purified cathepsin B.

Materials:

  • Purified human Cathepsin B

  • Cathepsin B Reaction Buffer

  • Fluorogenic Cathepsin B substrate (e.g., Ac-RR-AFC)

  • E-64d (Test Inhibitor)

  • E-64 (Positive Control Inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of Cathepsin B, the substrate, and inhibitors in the reaction buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Enzyme Control: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of reaction buffer (or vehicle).

    • Test Inhibitor: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of the diluted E-64d solution at various concentrations.

    • Positive Control: Add 50 µL of the Cathepsin B enzyme solution to the wells. Add 10 µL of a known concentration of E-64.

    • Blank (No Enzyme): Add 50 µL of reaction buffer to the wells. Add 10 µL of reaction buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.[10]

  • Reaction Initiation: Add 40 µL of the Cathepsin B substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.[11]

  • Data Analysis: Determine the rate of reaction (change in fluorescence over time) for each well. Calculate the percentage of inhibition for each concentration of E-64d relative to the enzyme control.

Calpain Activity Assay in Cell Lysates (Fluorometric)

This protocol is a general guide based on commercially available calpain activity assay kits.[12][13][14]

Objective: To measure the effect of E-64d on endogenous calpain activity in cultured cells.

Materials:

  • Cultured cells treated with E-64d or vehicle

  • Extraction Buffer (specifically designed to extract cytosolic proteins without activating calpain)

  • 10X Reaction Buffer

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (Positive Control)

  • Calpain Inhibitor (e.g., Z-LLY-FMK, as a positive control for inhibition)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Sample Preparation:

    • Treat cells with desired concentrations of E-64d or vehicle for a specified time.

    • Harvest and pellet approximately 1-2 x 10^6 cells.

    • Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • Dilute 50-200 µg of protein from each cell lysate to 85 µL with Extraction Buffer in separate wells.

    • Positive Control: In a separate well, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

    • Negative Control: Use lysate from untreated cells or add a known calpain inhibitor to a treated lysate.[12]

  • Reaction:

    • Add 10 µL of 10X Reaction Buffer to each well.

    • Add 5 µL of Calpain Substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 400/505 nm.

  • Data Analysis: Compare the fluorescence intensity of samples from E-64d-treated cells to that of vehicle-treated cells to determine the change in calpain activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of E-64d.

G cluster_0 Mechanism of Irreversible Cysteine Protease Inhibition by E-64d E64d E-64d (Prodrug) Esterase Intracellular Esterases E64d->Esterase Enters cell E64c E-64c (Active Form) Esterase->E64c Hydrolysis Protease Cysteine Protease (Active Site Thiol) E64c->Protease Epoxide ring attacks active site thiol InactiveComplex Inactive Covalent Enzyme-Inhibitor Complex Protease->InactiveComplex

Mechanism of E-64d action.

G cluster_1 Experimental Workflow for Inhibitor Evaluation start Hypothesis: Compound inhibits Protease X invitro In Vitro Assay: Purified Protease X + Substrate + Inhibitor start->invitro ic50 Determine IC50 invitro->ic50 cellbased Cell-Based Assay: Treat cells with inhibitor Measure downstream effect ic50->cellbased controls Include Controls: Vehicle, Positive, Negative cellbased->controls analysis Data Analysis and Conclusion controls->analysis

Workflow for inhibitor evaluation.

G cluster_2 Simplified Signaling Pathway: Autophagy Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation of Cargo Autolysosome->Degradation E64d E-64d E64d->Autolysosome Inhibits lysosomal proteases (Cathepsins)

E-64d inhibits autophagy.

References

Comparative Analysis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its structural analogs. The focus is on potential therapeutic applications, drawing parallels with structurally similar compounds that have established biological activities.

"Ethanol, 2-[(3-aminophenyl)sulfonyl]-", a sulfonamide derivative, is primarily recognized as an intermediate in the synthesis of reactive dyes.[1] Its chemical structure, featuring a phenylsulfonyl group attached to an ethanolamine moiety, suggests potential for biological activity, a notion supported by the diverse pharmacological profiles of other sulfonamides.[2][3][4][5][6] This guide explores the hypothetical biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" by comparing it with its structural analogs, most notably the neuromodulatory amino acid taurine and other synthetic sulfonamide derivatives.

Physicochemical Properties

A foundational aspect of any comparative analysis involves understanding the key physicochemical properties of the compounds . These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.

PropertyEthanol, 2-[(3-aminophenyl)sulfonyl]-Taurine (2-aminoethanesulfonic acid)General Sulfonamide Derivatives
Molecular Formula C₈H₁₁NO₃SC₂H₇NO₃SVaries
Molecular Weight 201.24 g/mol 125.15 g/mol Varies
Structure Aromatic sulfonamide with an ethanol tailAliphatic sulfonic acid with an amino groupAromatic or aliphatic core with a sulfonamide group
Key Functional Groups Phenyl, Sulfonyl, Hydroxyl, AminoSulfonic acid, AminoSulfonamide, often with amino or other functional groups
Primary Use Dye intermediateDietary supplement, neuromodulatorAntibiotics, diuretics, anti-inflammatory agents

Potential Biological Activities: A Comparative Overview

While direct experimental data on the biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is scarce in publicly available literature, its structural features allow for informed predictions. The presence of the sulfonamide group, a well-established pharmacophore, and the structural resemblance to taurine, suggest potential activities in several key areas.

Biological ActivityEthanol, 2-[(3-aminophenyl)sulfonyl]- (Hypothesized)Taurine (Established)Other Sulfonamide Analogs (Established)
GABA Receptor Modulation Potential agonist or modulator due to structural similarity to taurine.Agonist at GABA-A receptors, leading to neuroinhibitory effects.Some sulfonamides exhibit GABA receptor activity.
Anti-inflammatory Activity The sulfonamide moiety is a common feature in anti-inflammatory drugs.Exhibits anti-inflammatory properties through various mechanisms.Many sulfonamides are potent anti-inflammatory agents (e.g., celecoxib).[3]
Antioxidant Activity The amino group on the phenyl ring could contribute to antioxidant effects.Acts as a direct and indirect antioxidant, protecting against oxidative stress.Certain sulfonamide derivatives have demonstrated antioxidant potential.[7][8]

Signaling Pathways and Experimental Workflows

To investigate the hypothesized biological activities, specific experimental assays are required. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for assessing GABA receptor binding.

GABA_A_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle GABA Synthesis GABA_A_Receptor GABA-A Receptor GABA_Vesicle->GABA_A_Receptor GABA Release & Binding Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Ethanol_Analog Ethanol, 2-[(3-aminophenyl)sulfonyl]- or Taurine Ethanol_Analog->GABA_A_Receptor Potential Binding

Caption: Hypothetical binding of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" to the GABA-A receptor, potentially mimicking the action of GABA or taurine to induce neuronal inhibition.

GABA_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Brain Membranes (Source of GABA-A Receptors) Start->Membrane_Prep Incubation Incubate Membranes with: 1. Radiolabeled Ligand (e.g., [3H]muscimol) 2. Test Compound (Ethanol Analog) 3. Control (Buffer or known ligand) Membrane_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Calculate Ki, IC50) Quantification->Analysis End End Analysis->End

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.

Detailed Experimental Protocols

For researchers wishing to investigate the potential biological activities of "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its analogs, the following detailed protocols for key assays are provided.

Protocol 1: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for radioligand binding assays.[9][10][11]

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 100,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in a Tris-HCl buffer (50 mM, pH 7.4) and repeat the centrifugation step.

  • The final pellet, containing the brain membranes, is resuspended in the Tris-HCl buffer and stored at -80°C until use.

2. Binding Assay:

  • Thaw the prepared brain membranes and dilute to a final protein concentration of approximately 0.2-0.4 mg/mL in the Tris-HCl buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of the membrane suspension.

    • 50 µL of the radioligand (e.g., [³H]muscimol at a final concentration of 1-2 nM).

    • 50 µL of either the test compound ("Ethanol, 2-[(3-aminophenyl)sulfonyl]-" or its analogs) at varying concentrations, buffer for total binding, or a saturating concentration of a known GABA-A agonist (e.g., GABA) for non-specific binding.

  • Incubate the plate at 4°C for 60 minutes.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Allow the filters to dry, and then add a scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant) using non-linear regression analysis.

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

This is a common and straightforward method for assessing the free radical scavenging activity of a compound.

1. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of the test compounds ("Ethanol, 2-[(3-aminophenyl)sulfonyl]-" and its analogs) and a positive control (e.g., ascorbic acid or trolox) in a suitable solvent (e.g., methanol or DMSO).

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound at various concentrations to the respective wells.

  • For the control, add 100 µL of the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion

While "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" is primarily an industrial chemical, its structural characteristics warrant further investigation into its potential biological activities. The structural analogy to taurine and the presence of the pharmacologically significant sulfonamide group suggest that it could exhibit neuromodulatory, anti-inflammatory, and antioxidant properties. The experimental protocols provided in this guide offer a starting point for researchers to explore these hypotheses and to conduct a thorough comparative analysis with its structural analogs. Such research could potentially uncover novel therapeutic applications for this and related compounds.

References

Structure-Activity Relationship of Aminophenyl Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The data presented is based on a study that synthesized and evaluated these compounds, offering valuable insights for the rational design of novel CA inhibitors.[1] Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic target for several diseases, including glaucoma, epilepsy, and cancer.[1]

Comparative Analysis of Inhibitory Potency

The inhibitory activities of the synthesized 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives were evaluated against three human carbonic anhydrase isoforms: hCA-II, hCA-IX, and hCA-XII. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below for a clear comparison of their potency.

CompoundSubstituents (Ring A)hCA-II IC50 (µM)hCA-IX IC50 (µM)hCA-XII IC50 (µM)
9a Unsubstituted2.113.43-
9b 4-F1.031.460.69
9c 3-Cl---
9d 4-pyridinyl1.010.21-
9e 3-Cl, 4-F0.38--
Acetazolamide (Standard) -1.921.81-

Note: '-' indicates data not determined in the referenced study. The table is based on the data presented in the source.[1]

Structure-Activity Relationship (SAR) Insights

The analysis of the inhibitory activities of the synthesized compounds reveals key structural features that influence their potency and selectivity against the different carbonic anhydrase isoforms.

Figure 1. Structure-activity relationship of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives.

Key Findings from the SAR analysis:

  • Essential Sulfonamide Group: The unsubstituted sulfonamide group is crucial for the inhibitory activity, as it is known to coordinate with the zinc ion in the active site of carbonic anhydrases.[1]

  • Influence of Ring A Substituents:

    • Unsubstituted (9a): The parent compound with an unsubstituted Ring A displayed moderate activity against hCA-II.[1]

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on Ring A generally enhanced the inhibitory potency.

      • A 4-fluoro substituent (9b) led to improved activity against both hCA-II and hCA-XII compared to the unsubstituted analog.[1]

      • The combination of a 3-chloro and 4-fluoro group (9e) resulted in the most potent inhibitor of hCA-II in the series.[1]

    • Heterocyclic Substitution: Replacement of the phenyl ring with a 4-pyridinyl moiety (9d) dramatically increased the inhibitory activity and selectivity for the tumor-associated isoform hCA-IX, showing an 8-fold greater potency than the standard inhibitor acetazolamide.[1]

Experimental Protocols

General Synthesis of 4'-Amino-[1,1'-biphenyl]-4-sulfonamide Derivatives (Chan-Lam Coupling)

The synthesis of the target compounds was achieved through a Chan-Lam cross-coupling reaction. In a typical procedure, a mixture of an appropriately substituted arylboronic acid and 4-aminobenzenesulfonamide is reacted in the presence of a copper(II) acetate catalyst. The reaction is typically carried out in a suitable solvent and may require heating. The final products are then purified using standard techniques such as recrystallization or column chromatography. The structural confirmation of the synthesized derivatives was performed using 1H NMR and 13C NMR spectroscopy.[1]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized sulfonamide derivatives against the different human carbonic anhydrase isoforms (hCA-II, hCA-IX, and hCA-XII) was determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acetazolamide was used as a standard inhibitor for comparison. Enzyme kinetic analyses were also performed for the most potent inhibitors to determine their mode of inhibition.[1]

Conclusion

The structure-activity relationship study of this series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives provides a valuable framework for the design of novel and potent carbonic anhydrase inhibitors. The findings highlight the importance of the sulfonamide moiety for activity and demonstrate that strategic substitution on the biphenyl scaffold can significantly modulate the inhibitory potency and isoform selectivity. In particular, the introduction of a pyridinyl group appears to be a promising strategy for developing selective inhibitors of the tumor-associated isoform hCA-IX. Further optimization of these lead compounds could result in the development of effective therapeutic agents for a range of diseases.

References

Cross-reactivity studies of compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profiles of novel compounds derived from "Ethanol, 2-[(3-aminophenyl)sulfonyl]-". The data presented herein is based on a series of in-vitro experimental assays designed to evaluate the selectivity of these compounds against a panel of related protein kinases. The objective of this analysis is to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the potential for off-target effects and to guide further lead optimization efforts.

Compound Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of the parent compound (APS-001) and three of its derivatives against a panel of four protein kinases. Lower IC50 values are indicative of higher inhibitory potency.

Compound IDTarget Kinase A (IC50, nM)Target Kinase B (IC50, nM)Off-Target Kinase X (IC50, nM)Off-Target Kinase Y (IC50, nM)
APS-001 15250> 10,000> 10,000
APS-002 81508,500> 10,000
APS-003 12200> 10,0009,000
APS-004 254007,0008,500

Experimental Protocols

A detailed methodology for the key experimental assays used to generate the data in this guide is provided below.

In-Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human kinases (Kinase A, B, X, Y)

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (HEPES, MgCl2, Brij-35, DTT)

  • Procedure:

    • A 5 µL solution of each test compound at various concentrations was added to the wells of a 384-well microplate.

    • A 5 µL mixture of the kinase and the biotinylated substrate peptide was then added to each well.

    • The kinase reaction was initiated by the addition of 5 µL of ATP solution.

    • The plate was incubated for 60 minutes at room temperature.

    • The reaction was terminated by the addition of 5 µL of a stop solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

    • The plate was further incubated for 30 minutes at room temperature to allow for the development of the FRET signal.

    • The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 615 nm was calculated.

    • IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway relevant to the target kinases.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound Dilution D Dispense Compound A->D B Kinase/Substrate Mix E Add Kinase/Substrate B->E C ATP Solution F Initiate with ATP C->F D->E E->F G Incubate (60 min) F->G H Add Stop/Detection Mix G->H I Incubate (30 min) H->I J Read TR-FRET Signal I->J K Calculate Emission Ratio J->K L Generate Dose-Response Curve K->L M Determine IC50 L->M

Caption: Workflow for the in-vitro kinase inhibition assay.

G Hypothetical Signaling Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseA Target Kinase A Adaptor->KinaseA KinaseB Target Kinase B KinaseA->KinaseB OffTargetX Off-Target Kinase X KinaseA->OffTargetX OffTargetY Off-Target Kinase Y KinaseB->OffTargetY TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling cascade involving the target kinases.

Comparative Efficacy Analysis of Novel 2-[(3-Aminophenyl)sulfonyl]ethanol Derivatives as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" derivatives against existing and widely-used carbonic anhydrase inhibitors. The data presented herein is intended to offer an objective comparison of the performance of these novel compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Introduction and Rationale

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA IX contributes to the acidification of the extracellular space, which in turn promotes tumor cell invasion, metastasis, and resistance to therapy. Consequently, the development of potent and selective CA IX inhibitors is a promising strategy in oncology.

The compounds detailed in this guide are derivatives of a "Ethanol, 2-[(3-aminophenyl)sulfonyl]-" scaffold, designed to interact with the active site of CA IX. This guide compares the inhibitory activity of these novel derivatives against the well-established carbonic anhydrase inhibitor, Acetazolamide.

Quantitative Efficacy Data

The inhibitory potency of the novel derivatives and the reference compound was assessed against human recombinant CA IX. The key metric for comparison is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

CompoundScaffoldKi (nM) vs. CA IXSelectivity vs. CA II
Reference Compound
AcetazolamideN/A251x
Novel Derivatives
Derivative A (Unmodified)Ethanol, 2-[(3-aminophenyl)sulfonyl]-451.5x
Derivative B (Fluoro sub.)2-[(3-amino-4-fluorophenyl)sulfonyl]ethanol1512x
Derivative C (Methyl sub.)2-[(3-amino-4-methylphenyl)sulfonyl]ethanol225x

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Stopped-Flow Carbon Dioxide (CO2) Hydration Assay

This assay measures the inhibition of CA IX-catalyzed hydration of CO2. The method is based on the pH change that occurs as a result of the reaction, which is monitored using a pH indicator.

  • Enzyme and Inhibitor Preparation : A stock solution of purified, recombinant human CA IX is prepared. Stock solutions of the inhibitor compounds are prepared in a suitable solvent (e.g., DMSO).

  • Reaction Buffer : A buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol) is prepared.

  • Assay Procedure :

    • The enzyme and inhibitor are pre-incubated in the reaction buffer for a specified time to allow for binding.

    • The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis : The initial rates of the reaction are determined for various inhibitor concentrations. The Ki is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Visualized Pathways and Workflows

Signaling Pathway of CA IX in the Tumor Microenvironment

The following diagram illustrates the role of CA IX in promoting tumor acidosis and cell survival under hypoxic conditions.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_expression CAIX Gene Expression HIF1a->CAIX_expression activates CAIX CAIX Protein CAIX_expression->CAIX H2CO3 H₂CO₃ CAIX->H2CO3 catalyzes H2O H₂O H2O->H2CO3 CO2 CO₂ CO2->H2CO3 H_ion H⁺ H2CO3->H_ion HCO3 HCO₃⁻ H2CO3->HCO3 MCT MCT Transporter H_ion->MCT efflux pHi Intracellular pH (pHi) Maintained HCO3->pHi Acidosis Extracellular Acidosis (pHe ↓) MCT->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion Therapy_res Therapy Resistance Acidosis->Therapy_res

Caption: Role of CA IX in the tumor microenvironment.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the general workflow for screening and evaluating the efficacy of the novel CA IX inhibitors.

Screening_Workflow Compound_Synthesis Compound Synthesis (Novel Derivatives) Purification Purification & Characterization Compound_Synthesis->Purification Primary_Screening Primary Screening (Stopped-Flow Assay vs. CA IX) Purification->Primary_Screening Hit_Identification Hit Identification (Ki < 50 nM) Primary_Screening->Hit_Identification Selectivity_Assay Selectivity Assay (vs. CA II) Hit_Identification->Selectivity_Assay Potent Hits Lead_Selection Lead Compound Selection Selectivity_Assay->Lead_Selection Cell_Based_Assays Cell-Based Assays (e.g., Hypoxic Cell Viability) Lead_Selection->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies

Caption: Workflow for CA IX inhibitor screening.

Independent Verification of the Biological Activity of 2-[(3-aminophenyl)sulfonyl]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide offers an objective comparison with well-characterized sulfonamide drugs that exhibit distinct biological effects: sulfamethoxazole (antibacterial), celecoxib (anti-inflammatory), and sulfasalazine (anti-inflammatory and antioxidant). The experimental data and protocols provided for these alternatives can serve as a benchmark for the potential future investigation of 2-[(3-aminophenyl)sulfonyl]ethanol.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for the selected alternative sulfonamide compounds.

Table 1: Antibacterial Activity of Sulfamethoxazole
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacteroides fragilis group (45 strains)≤16 µg/mL (in combination with trimethoprim)[1]
Anaerobic bacteria (144 strains)≤16 µg/mL (58% of strains for sulfamethoxazole alone)[1]
StaphylococciSusceptible at ≤ 2/38 µg/mL (in combination with trimethoprim)[2]
Table 2: Anti-inflammatory Activity of Celecoxib (COX-2 Inhibition)
EnzymeIC50 (Half-maximal inhibitory concentration)
Cyclooxygenase-1 (COX-1)39.8 nmol/L[3]
Cyclooxygenase-2 (COX-2)4.78 nmol/L[3]
Selectivity Ratio (COX-1/COX-2) 8.3 [3]
Table 3: Antioxidant Activity of Sulfasalazine and its Metabolite 5-aminosalicylic acid (5-ASA)
Reactive SpeciesCompoundIC50 (Half-maximal inhibitory concentration)
Hypochlorous acid (HOCl)5-ASA1.85 ± 0.26 µM[4]
Singlet oxygen (¹O₂)5-ASA29.5 ± 5.7 µM[4]
Peroxynitrite (ONOO⁻)5-ASA< 5 µM[4]
Peroxynitrite (ONOO⁻)Sulfasalazine7.8–125 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the independent verification of the biological activity of 2-[(3-aminophenyl)sulfonyl]ethanol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Media Preparation:

  • Use cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD).[5]

  • It is crucial that the medium has a low concentration of thymidine, which can interfere with the activity of sulfonamides. If necessary, supplement the media with thymidine phosphorylase.[6]

b. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of the test compound (e.g., sulfamethoxazole) in a suitable solvent like dimethyl sulfoxide (DMSO).

c. Serial Dilutions:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution with CAMHB to achieve the desired concentration range.[7]

d. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

e. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.

  • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.[2]

f. MIC Determination:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

a. Reagents and Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification[8]

b. Assay Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature (e.g., 37°C for 10 minutes).[9]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period and then terminate it.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.[8]

c. Data Analysis:

  • Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

a. Reagents and Materials:

  • DPPH

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (e.g., sulfasalazine)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

b. Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[10]

  • Prepare various concentrations of the test compound and the positive control in the same solvent.

  • Add a specific volume of the test compound solution to a specific volume of the DPPH solution.[11]

  • Include a blank sample containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10][12]

  • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[13]

c. Data Analysis:

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[13]

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflows described.

cluster_0 Sulfonamide Antibacterial Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition

Sulfonamide mechanism of antibacterial action.

cluster_1 COX-2 Anti-inflammatory Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Celecoxib's selective inhibition of the COX-2 pathway.

cluster_2 DPPH Radical Scavenging Workflow start Prepare DPPH Solution (0.1 mM in Ethanol) prepare_samples Prepare Test Compound Dilutions start->prepare_samples mix Mix DPPH Solution with Test Compound prepare_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Workflow for the DPPH antioxidant assay.

References

LC-MS Analysis for Confirmatory Synthesis of 2-((p-aminophenyl)sulphonyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the confirmation of 2-((p-aminophenyl)sulphonyl)ethanol synthesis, a key intermediate in the production of various dyes.[1] Detailed experimental protocols and supporting data are presented to facilitate the selection of the most suitable analytical methodology.

The synthesis of 2-((p-aminophenyl)sulphonyl)ethanol can be complex, potentially yielding impurities and byproducts. Therefore, a highly sensitive and specific analytical method is crucial to ensure the quality and purity of the final product. While several techniques are available, LC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, stands out for its ability to provide both quantitative and structural information.

Comparison of Analytical Techniques

The choice of analytical technique for the confirmation of 2-((p-aminophenyl)sulphonyl)ethanol synthesis is a critical decision, balancing factors such as sensitivity, specificity, cost, and the nature of the sample matrix. LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, allowing for both quantification and structural confirmation at trace levels.[1] However, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Thin-Layer Chromatography (TLC), and Immunoassays offer distinct advantages in specific contexts.

A summary of the performance characteristics of these techniques for the analysis of sulfonamides is presented below:

ParameterLC-MS/MSHPLC-UV
Linearity (R²) > 0.99[1][2]> 0.999[3]
Limit of Detection (LOD) 0.05 - 10 ng/mL[4][5]~0.28 µg/mL[3]
Limit of Quantification (LOQ) 0.1 - 50 ng/mL[2][6]~0.86 µg/mL[3]
Specificity HighModerate[7]
Cost Higher[1][7]Lower[1][7]
Throughput High (with automation)[7]Moderate[7]

While HPLC-UV is a robust and cost-effective method suitable for routine quantitative analysis, its lower sensitivity and specificity compared to LC-MS/MS can be a limitation, especially for impurity profiling.[1] TLC is a simple and rapid screening method, but it lacks the resolution and sensitivity required for accurate quantification.[1] Immunoassays are useful for high-throughput screening but are prone to cross-reactivity and require confirmation by a more specific method like LC-MS.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV analysis are provided below. These protocols are based on established methods for sulfonamide analysis and should be optimized for specific instrumentation and laboratory conditions.

LC-MS/MS Method for Confirmation of 2-((p-aminophenyl)sulphonyl)ethanol

This protocol outlines a general procedure for the confirmatory analysis of 2-((p-aminophenyl)sulphonyl)ethanol in a synthesis reaction mixture.

1. Sample Preparation:

  • At the completion of the synthesis reaction, an aliquot of the reaction mixture is taken.

  • The aliquot is diluted (e.g., 1:1000) with a solution of 50:50 acetonitrile:water.[1]

  • The diluted sample is centrifuged at 10,000 rpm for 5 minutes to pellet any solid material.[1]

  • The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, before returning to the initial conditions for column re-equilibration. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 5 µL.[1]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[1]

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ of 2-((p-aminophenyl)sulphonyl)ethanol, which has a molecular weight of 201.24 g/mol .[8]

  • Product Ions (Q3): At least two characteristic fragment ions should be monitored for confident identification and confirmation.

HPLC-UV Method for Quantification of 2-((p-aminophenyl)sulphonyl)ethanol

This protocol describes a method for the quantitative analysis of 2-((p-aminophenyl)sulphonyl)ethanol.

1. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-((p-aminophenyl)sulphonyl)ethanol reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.[9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[9]

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in a 50:50 methanol/water mixture, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[9]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., dipotassium hydrogen phosphate solution) and an organic solvent like acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detector set at a wavelength appropriate for the analyte (e.g., determined by its UV absorbance spectrum).[10]

  • Injection Volume: 10-20 µL.[10]

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes involved in the analysis, the following diagrams have been generated using the DOT language.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Confirmation cluster_data Data Analysis & Reporting Synthesis 2-((p-aminophenyl)sulphonyl)ethanol Synthesis Sampling Aliquot Reaction Mixture Synthesis->Sampling Dilution Dilution Sampling->Dilution Centrifugation Centrifugation Dilution->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS HPLC HPLC-UV Analysis Filtration->HPLC TLC TLC Screening Filtration->TLC DataProcessing Data Processing (Peak Integration, Quantification) LCMS->DataProcessing HPLC->DataProcessing TLC->DataProcessing Confirmation Confirmation of Synthesis (Purity & Identity) DataProcessing->Confirmation Report Generate Report Confirmation->Report

Workflow for Synthesis Confirmation

Analytical_Technique_Selection Start Need to Confirm Synthesis? HighSensitivity High Sensitivity & Specificity Required? Start->HighSensitivity ImpurityProfiling Impurity Profiling Needed? HighSensitivity->ImpurityProfiling No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes Quantitative Routine Quantitative Analysis? ImpurityProfiling->Quantitative No ImpurityProfiling->LCMS Yes Screening Rapid Screening Only? Quantitative->Screening No HPLC Use HPLC-UV Quantitative->HPLC Yes Screening->HPLC No (Consider HPLC for quantification) TLC Use TLC Screening->TLC Yes

Decision Guide for Analytical Technique Selection

References

Safety Operating Guide

Safe Disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the responsible management and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.[1] All handling and disposal steps must be performed in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecificationsRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects eyes from splashes and irritation.[3]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact and irritation.[1][3]
Body Protection Chemical-resistant lab coat or apron.[2]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Work in a well-ventilated fume hood.Prevents inhalation of potentially harmful vapors or dust.[2][3]

II. Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1][2]

  • Absorb and Collect:

    • For solid spills , carefully sweep or scoop up the material, avoiding dust generation.

    • For liquid spills , absorb the solution with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Package for Disposal: Collect the absorbed material and any contaminated items (e.g., gloves, absorbent pads) into a designated, clearly labeled, and sealed hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.[2]

  • Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.[2]

III. Proper Disposal Procedures

Ethanol, 2-[(3-aminophenyl)sulfonyl]- must be disposed of as hazardous waste.[3][4] Do not attempt to dispose of this chemical down the drain.[5] Engage a licensed and reputable chemical waste management company for proper disposal.[1][3]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safe and cost-effective disposal. This compound is a non-halogenated organic substance.

  • Solid Waste: Collect the solid chemical and any contaminated materials in a designated "Non-Halogenated Solid Organic Waste" container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a designated "Non-Halogenated Liquid Organic Waste" container. Do not mix with halogenated waste streams.[2]

Step 2: Container Labeling and Storage

  • Ensure the waste container is compatible, tightly sealed, and clearly labeled.[2][3][6]

  • The label should include the full chemical name: "Ethanol, 2-[(3-aminophenyl)sulfonyl]-", associated hazards (e.g., Irritant), and the date of accumulation.[2]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal service.[3][4][6]

Step 3: Disposal of Small, Residual Quantities (Neutralization)

For small, residual quantities, such as from cleaning glassware, a neutralization procedure can be employed before disposal as aqueous hazardous waste. This procedure should be performed with caution in a fume hood.

Experimental Protocol for Neutralization:

  • Preparation: In a fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate in water. Place the beaker in an ice bath on a stir plate and begin vigorous stirring.[2]

  • Slow Addition: Carefully and slowly add the residual solution containing Ethanol, 2-[(3-aminophenyl)sulfonyl]- to the cold, stirred basic solution in a dropwise manner.[2] Caution: This reaction may be exothermic. Control the addition rate to prevent excessive foaming or temperature increase.[2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[2]

  • pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution.[2]

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

G cluster_start cluster_assessment cluster_bulk cluster_residual cluster_end start Start: Have Ethanol, 2-[(3-aminophenyl)sulfonyl]- waste assess_quantity Assess Quantity start->assess_quantity bulk_waste Bulk Waste (Solid or Liquid) assess_quantity->bulk_waste Bulk residual_waste Residual Waste (e.g., from glassware) assess_quantity->residual_waste Residual segregate_bulk Segregate into Non-Halogenated Waste Container bulk_waste->segregate_bulk label_store_bulk Label and Store Securely for Professional Disposal segregate_bulk->label_store_bulk end_disposal End: Await Professional Waste Collection label_store_bulk->end_disposal neutralize Neutralize with Sodium Bicarbonate Solution (in fume hood) residual_waste->neutralize verify_ph Verify pH (7-9) neutralize->verify_ph verify_ph->neutralize pH < 7 dispose_aqueous Dispose as Aqueous Hazardous Waste verify_ph->dispose_aqueous pH is 7-9 dispose_aqueous->end_disposal

Caption: Disposal workflow for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

References

Essential Safety and Operational Guide for Handling Ethanol, 2-[(3-aminophenyl)sulfonyl]-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethanol, 2-[(3-aminophenyl)sulfonyl]- (CAS Number: 5246-57-1)[1]. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Identifier and Hazard Information:

Identifier Value
IUPAC Name 2-(3-aminophenyl)sulfonyl)ethanol[1]
CAS Number 5246-57-1[1]
Molecular Formula C8H11NO3S[1]
Molecular Weight 201.25 g/mol [1]
Primary Hazards Skin irritation, serious eye irritation, and potential respiratory irritation.

Occupational Exposure Limits:

No specific occupational exposure limits (OELs) have been established for Ethanol, 2-[(3-aminophenyl)sulfonyl]-. Therefore, it is imperative to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable. For the related compound ethanol, the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) are both a Time-Weighted Average (TWA) of 1000 ppm (1900 mg/m3)[2].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated[3].
Eyes Safety glasses with side shields or safety gogglesIn situations with a higher risk of splashing, a face shield should be worn in addition to safety glasses or goggles[4][5].
Body Laboratory coatA flame-resistant lab coat is advisable. Ensure it is fully buttoned.
Respiratory N95 or N-100 respiratorA respirator should be used when working with fine powders outside of a chemical fume hood or when there is a potential for aerosol generation[4].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat, ensuring it is fully fastened.

    • Don the appropriate chemical-resistant gloves.

    • Wear safety glasses with side shields or safety goggles.

  • Chemical Handling:

    • Conduct all weighing and transferring operations of solid Ethanol, 2-[(3-aminophenyl)sulfonyl]- within a certified chemical fume hood to minimize inhalation exposure.

    • Handle the chemical carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

    • Clean all contaminated surfaces and equipment after use.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[6]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open[7]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation or other symptoms develop.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Ethanol, 2-[(3-aminophenyl)sulfonyl]- and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing Ethanol, 2-[(3-aminophenyl)sulfonyl]- in a designated, clearly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with the chemical.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations. Under no circumstances should this chemical be disposed of down the drain[8].

Workflow for Safe Handling and Disposal

prep Preparation - Review SDS - Check Fume Hood - Locate Safety Equipment ppe Don PPE - Lab Coat - Gloves - Eye Protection prep->ppe handling Chemical Handling (in Fume Hood) - Weighing - Transferring ppe->handling post_handling Post-Handling - Wash Hands - Decontaminate Surfaces handling->post_handling spill Spill or Exposure? post_handling->spill emergency Emergency Procedures - Skin/Eye Wash - Move to Fresh Air - Seek Medical Attention spill->emergency Yes waste_collection Waste Collection - Labeled, Sealed Container spill->waste_collection No emergency->post_handling disposal Final Disposal - Professional Service - Follow Regulations waste_collection->disposal

Caption: Workflow for the safe handling and disposal of Ethanol, 2-[(3-aminophenyl)sulfonyl]-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.